3,4-Difluoro-N-methoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVLMFYILRWQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596980 | |
| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188345-25-7 | |
| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,4-Difluoro-N-methoxy-N-methylbenzamide
Introduction
3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile and highly valuable intermediates in modern organic synthesis.[3][4] Their primary utility lies in their controlled reaction with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] The stability of the tetrahedral intermediate formed during the reaction prevents this over-addition.
The incorporation of fluorine atoms into the benzene ring is a common strategy in medicinal chemistry and agrochemical design. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[6] Consequently, this compound is a key building block for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs).[7][8][9]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1] |
| Appearance | White to yellow clear liquid | [10] |
| Melting Point | 31-34 °C | [11] |
| Purity | >97.0% (GC) | [10] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of Weinreb amides from an acid chloride.
Reaction Scheme:
Materials:
-
3,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3,4-Difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirring mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Synthesis: An Exemplary Workflow
As a Weinreb amide, this compound is an excellent precursor for the synthesis of difluorinated ketones. The following workflow illustrates the reaction of a similar Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide, with an organolithium reagent to produce a ketone, a key step in the synthesis of more complex molecules.[12]
This diagram illustrates the in situ formation of an organolithium reagent from 4-picoline and LDA, followed by its reaction with the Weinreb amide. The reaction proceeds through a stable tetrahedral intermediate, which upon aqueous workup, yields the final ketone product. This method is highly efficient and prevents the formation of over-addition byproducts.[12]
References
- 1. 188345-25-7,3,4-Difluoro-N-methoxy-N-methylbenzamide_CoreSyn [coresyn.com]
- 2. This compound|188345-25-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. nbinno.com [nbinno.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. This compound | RUO | Supplier [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 8. API Intermediate Manufacturers [qinmuchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]
- 12. 116332-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound 3,4-Difluoro-N-methoxy-N-methylbenzamide. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and formulation. This document summarizes key physical constants and outlines standardized experimental protocols for their determination.
Core Physical Properties
This compound, with the CAS number 188345-25-7, is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its physical characteristics are fundamental to its handling, reactivity, and pharmacokinetic profile.
Quantitative Data Summary
The table below summarizes the available quantitative physical data for this compound.
| Physical Property | Value | Source |
| CAS Number | 188345-25-7 | [1] |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1] |
| Boiling Point | 315.1 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.261 g/cm³ | [2][3] |
| Melting Point | No data available | [3] |
| Solubility | No specific data available |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the compound is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range typically indicates a high degree of purity.
Boiling Point Determination
The boiling point is a key characteristic of a liquid compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
A small amount of the liquid sample is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a substance is its mass per unit volume.
Apparatus:
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature and weighed.
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference substance) * density of reference substance
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is allowed to stand, and visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute can be added incrementally until saturation is reached to determine the approximate solubility. If it does not dissolve, the compound is classified as insoluble or sparingly soluble in that solvent under the tested conditions.
Visualized Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.
A logical workflow for characterizing the physical properties of a chemical compound.
References
An In-depth Technical Guide to 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodology of 3,4-Difluoro-N-methoxy-N-methylbenzamide. As a member of the Weinreb amide class of reagents, this compound is a valuable intermediate in organic synthesis, particularly for the high-yield preparation of ketones. This document outlines a probable synthetic protocol, presents key physicochemical and spectroscopic data, and visualizes its role in synthetic transformations. The information is intended to support researchers in medicinal chemistry and drug development in the effective utilization of this versatile building block.
Molecular Structure and Properties
This compound is a fluorinated aromatic compound featuring the characteristic N-methoxy-N-methylamide functional group, also known as a Weinreb amide. This structural feature is crucial for its synthetic utility, allowing for controlled acylation reactions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 188345-25-7 | [1][2] |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [3] |
| Appearance | Expected to be a solid or liquid | - |
| Purity | >97% (commercially available) | [3] |
Spectroscopic Data
Table 1.2.1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | m | 3H | Ar-H |
| ~ 3.70 | s | 3H | O-CH ₃ |
| ~ 3.30 | s | 3H | N-CH ₃ |
Table 1.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C =O |
| ~ 148 - 153 (dd) | C -F |
| ~ 115 - 130 | Ar-C |
| ~ 61 | O-C H₃ |
| ~ 34 | N-C H₃ |
Table 1.2.3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1640 - 1680 | C=O (Amide) |
| ~ 1500 - 1600 | C=C (Aromatic) |
| ~ 1100 - 1300 | C-F |
Table 1.2.4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 201.06 | [M]⁺ |
| 170.05 | [M - OCH₃]⁺ |
| 142.03 | [M - N(O)CH₃]⁺ |
| 141.02 | [3,4-difluorobenzoyl]⁺ |
Experimental Protocols
The primary method for the synthesis of this compound involves the coupling of a 3,4-difluorobenzoic acid derivative with N,O-dimethylhydroxylamine. Below is a detailed, generalized protocol based on established methods for Weinreb amide synthesis.
Synthesis of this compound
This protocol describes the conversion of 3,4-difluorobenzoic acid to its corresponding Weinreb amide via an acid chloride intermediate.
Materials:
-
3,4-difluorobenzoic acid
-
Oxalyl chloride or thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-difluorobenzoyl chloride.
-
-
Weinreb Amide Formation:
-
Dissolve the crude 3,4-difluorobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine or triethylamine (2.2 eq) at 0 °C.
-
Slowly add the solution of 3,4-difluorobenzoyl chloride to the N,O-dimethylhydroxylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or 1M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Role in Organic Synthesis and Drug Development
This compound, as a Weinreb amide, is a key intermediate for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This controlled reactivity makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The difluoro substitution pattern on the aromatic ring is a common motif in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a drug candidate.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Workflow: Weinreb Ketone Synthesis
Caption: The role of this compound in ketone synthesis.
References
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide from 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a crucial intermediate in modern medicinal chemistry, from 3,4-difluorobenzoyl chloride. This reaction follows the well-established Weinreb-Nahm ketone synthesis protocol, which allows for the efficient formation of a stable amide that can subsequently be used to form ketones with organometallic reagents without the common issue of over-addition.[1][2]
Core Synthesis Pathway
The primary method for the synthesis of this compound involves the nucleophilic acyl substitution of 3,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[3] The reaction necessitates the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated in situ, thereby liberating the free N,O-dimethylhydroxylamine for reaction.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 3,4-Difluorobenzoyl chloride | 76903-88-3 | 176.55 | 10.0 | 1.77 g |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 11.0 | 1.07 g |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 22.0 | 3.05 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Saturated aqueous sodium bicarbonate | - | - | - | 2 x 25 mL |
| Brine | - | - | - | 25 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) and anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (3.05 mL, 22.0 mmol) is added dropwise to the stirred suspension. The mixture is stirred for an additional 15 minutes at 0 °C.
-
Addition of Acid Chloride: A solution of 3,4-difluorobenzoyl chloride (1.77 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of 25 mL of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure product.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% (typical for Weinreb amide synthesis) |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.40 (m, 3H, Ar-H), 3.55 (s, 3H, N-CH₃), 3.30 (s, 3H, O-CH₃) |
| ¹⁹F NMR (CDCl₃) | Expected signals corresponding to the two fluorine atoms on the aromatic ring. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₀F₂NO₂: 202.0674, found: 202.0672 (example) |
Note: The characterization data provided is predictive and based on the expected structure. Actual values may vary.
Safety Considerations
-
3,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area or fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be conducted in a fume hood.
-
The reaction is exothermic, especially during the addition of the acid chloride. Proper temperature control is crucial.
-
The reaction generates hydrogen chloride gas, which is neutralized by the triethylamine to form triethylamine hydrochloride.
This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and adapt the procedure as necessary based on their laboratory conditions and scale.
References
Technical Guide: Solubility Profile of 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a compound of interest in organic synthesis and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized framework for its solubility assessment. This includes a discussion of its predicted solubility based on its chemical structure, a detailed experimental protocol for solubility determination, and a standardized table for data presentation. A workflow diagram is also provided to guide the experimental process.
Introduction
This compound is a fluorinated aromatic compound. Its utility in synthetic chemistry, particularly as an intermediate, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction condition optimization, purification, formulation development, and for predicting its behavior in biological systems. This guide provides the necessary protocols to establish a comprehensive solubility profile for this compound.
Predicted Solubility Profile
While specific experimental data is not available, the solubility of this compound can be predicted qualitatively by examining its molecular structure. The molecule possesses both polar and nonpolar characteristics.
-
Polar Characteristics : The presence of the amide group (-CON-), the methoxy group (-OCH3), and the two fluorine atoms contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding (with protic solvents), suggesting solubility in polar solvents.
-
Nonpolar Characteristics : The benzene ring provides a significant nonpolar, hydrophobic region.
Based on these features, it is anticipated that this compound will exhibit solubility in a range of organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in polar aprotic solvents and potentially moderately soluble in some polar protic solvents. Its solubility in water is expected to be low due to the hydrophobic nature of the difluorinated benzene ring.
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for determining the solubility of a solid organic compound such as this compound.
Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (high purity)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected solvent to the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
-
Data Reporting:
-
Record the solubility data in a structured table. Repeat the experiment at different temperatures as required.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Acetonitrile | ||
| DMSO | ||
| DMF | ||
| Dichloromethane | ||
| Ethyl Acetate | ||
| Hexane |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for the experimental determination of solubility.
Conclusion
This technical guide provides a foundational framework for researchers and professionals to systematically evaluate the solubility of this compound. While experimentally determined data for this specific compound is not currently in the public domain, the provided protocols and data presentation standards will enable the generation of reliable and comparable solubility profiles. This information is invaluable for advancing research and development activities involving this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound of interest in medicinal chemistry and drug development due to the prevalence of the difluorobenzamide moiety in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound.
Unfortunately, a publicly available experimental ¹H NMR spectrum with detailed, quantifiable data (chemical shifts, coupling constants, and integration) for this compound could not be located in the searched scientific literature, databases, or chemical supplier information. The following sections, therefore, present a predicted spectrum and a general experimental protocol based on common practices for acquiring ¹H NMR data for similar compounds.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons and the protons of the N-methoxy and N-methyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the amide group. The aromatic region is expected to be complex due to proton-proton and proton-fluorine couplings.
A summary of the predicted ¹H NMR data is presented in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.20 - 7.80 | m | 3H |
| OCH₃ | ~ 3.7 | s | 3H |
| NCH₃ | ~ 3.3 | s | 3H |
Experimental Protocol
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
The probe is tuned and matched to the appropriate frequency for ¹H nuclei.
-
The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard one-dimensional proton NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Spectral width: Typically 12-16 ppm to encompass all expected proton signals.
-
Number of scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation delay: A delay of 1-2 seconds between scans is set to allow for full relaxation of the protons.
-
Acquisition time: Typically 2-4 seconds.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
-
Peak picking is done to identify the chemical shift of each signal.
-
Analysis of the splitting patterns (multiplicities) and measurement of coupling constants (J-values) are performed to elucidate the connectivity of the protons.
Structural and Signaling Visualization
The following diagram illustrates the chemical structure of this compound and the expected proton environments that would give rise to distinct signals in the ¹H NMR spectrum.
Caption: Chemical structure and key proton groups.
An In-depth Technical Guide to the Safety and Handling of 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3,4-Difluoro-N-methoxy-N-methylbenzamide, a fluorinated benzamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of extensive public data on this specific compound, this guide combines information from a supplier Safety Data Sheet (SDS) with established protocols for the synthesis and handling of structurally related compounds, particularly fluorinated aromatic molecules and Weinreb amides.
Compound Identification and Properties
This compound is a Weinreb amide derivative of 3,4-difluorobenzoic acid. Weinreb amides are valuable intermediates in organic synthesis, known for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The presence of two fluorine atoms on the benzene ring can significantly influence the compound's chemical reactivity, metabolic stability, and biological activity.[2]
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 188345-25-7 | [3][4][5] |
| Molecular Formula | C₉H₉F₂NO₂ | [3][4][5] |
| Molecular Weight | 201.17 g/mol | [3][4][5] |
| Boiling Point | 315.1±32.0 °C | [6] |
| Storage | Sealed in dry, 2-8°C | [4] |
Safety and Hazard Information
The following safety information is derived from a supplier Safety Data Sheet for this compound.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | If swallowed, get medical attention immediately.[7] |
Handling and Storage
Proper handling and storage procedures are crucial for minimizing risk when working with fluorinated organic compounds.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid inhalation of dust, fumes, or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The synthesis of this compound typically proceeds via the formation of a Weinreb amide from 3,4-difluorobenzoic acid. Two common methods for this transformation are presented below.
Synthesis via Acid Chloride Formation with Oxalyl Chloride
This is a widely used method for preparing Weinreb amides from carboxylic acids.[8]
Materials:
-
3,4-Difluorobenzoic acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Acid Chloride Formation: To a solution of 3,4-difluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amide Formation: Dissolve the crude 3,4-difluorobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous DCM.
-
Addition: Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis via EDC Coupling
This method utilizes a carbodiimide coupling agent, which is a milder alternative to forming the acid chloride.[9]
Materials:
-
3,4-Difluorobenzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine)
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Reaction Setup: To a solution of 3,4-difluorobenzoic acid in an anhydrous solvent, add N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt (if used).
-
Base Addition: Cool the mixture to 0 °C and add the base dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Safety and Handling Logical Flowchart
Caption: A logical flowchart for the safe handling of and response to incidents involving the compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 188345-25-7|this compound|BLD Pharm [bldpharm.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. 188345-25-7 | CAS DataBase [m.chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis
A comprehensive overview of the discovery, mechanism, and foundational synthetic protocols of N-methoxy-N-methylamides (Weinreb amides) for researchers, scientists, and professionals in drug development.
The quest for efficient and selective methods for carbon-carbon bond formation is a central theme in organic synthesis. A significant breakthrough in this area was the development of the Weinreb ketone synthesis in 1981 by Steven M. Weinreb and his graduate student, Steven Nahm.[1][2] This methodology addresses a long-standing challenge in organic chemistry: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] The key to this control is the use of a unique functional group, the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[1][2]
The utility of the Weinreb amide lies in its ability to react with a single equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate.[1][4] This stability is attributed to the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen of the amide.[1][4] This chelated intermediate prevents the collapse of the tetrahedral intermediate and subsequent second addition of the organometallic reagent. Upon aqueous workup, the intermediate is hydrolyzed to afford the desired ketone in high yield.[1] Furthermore, Weinreb and Nahm also demonstrated that these amides could be readily reduced to aldehydes using an excess of a metal hydride reagent like lithium aluminum hydride.[1][4]
The reliability, mild reaction conditions, and broad functional group tolerance of the Weinreb ketone synthesis have established it as a fundamental tool in the synthetic organic chemist's arsenal, with widespread applications in the total synthesis of complex natural products and the development of novel pharmaceuticals.[1]
Quantitative Data from the Seminal 1981 Publication
The following tables summarize the quantitative data presented by S. Nahm and S. M. Weinreb in their original 1981 Tetrahedron Letters publication, showcasing the yields for the synthesis of various ketones and aldehydes from Weinreb amides.
Table 1: Synthesis of Ketones from Weinreb Amides
| Weinreb Amide (R-CON(OCH₃)CH₃) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) |
| C₆H₅CON(OCH₃)CH₃ | CH₃MgBr | C₆H₅COCH₃ | 92 |
| C₆H₅CON(OCH₃)CH₃ | C₆H₅MgBr | C₆H₅COC₆H₅ | 94 |
| n-C₄H₉CON(OCH₃)CH₃ | C₆H₅Li | n-C₄H₉COC₆H₅ | 87 |
| (CH₃)₂CHCON(OCH₃)CH₃ | C₆H₅CH₂MgCl | (CH₃)₂CHCOCH₂C₆H₅ | 85 |
| c-C₆H₁₁CON(OCH₃)CH₃ | CH₃Li | c-C₆H₁₁COCH₃ | 90 |
Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.
Table 2: Synthesis of Aldehydes from Weinreb Amides by Reduction
| Weinreb Amide (R-CON(OCH₃)CH₃) | Reducing Agent | Product (R-CHO) | Yield (%) |
| C₆H₅CON(OCH₃)CH₃ | LiAlH₄ | C₆H₅CHO | 85 |
| n-C₉H₁₉CON(OCH₃)CH₃ | LiAlH₄ | n-C₉H₁₉CHO | 80 |
Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.
Core Experimental Protocols
The following are detailed experimental protocols adapted from the original 1981 publication by Weinreb and Nahm and other reliable sources for the preparation of Weinreb amides and their subsequent conversion to ketones and aldehydes.
Protocol 1: General Procedure for the Preparation of N-Methoxy-N-methylamides (Weinreb Amides) from Acid Chlorides
This protocol describes the formation of a Weinreb amide from an acid chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Acid chloride (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is added to the solution.
-
Pyridine (2.2 equiv) is added dropwise to the stirred mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude Weinreb amide can be purified by distillation or flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Ketones from Weinreb Amides
This protocol details the reaction of a Weinreb amide with a Grignard or organolithium reagent to yield a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., RMgBr) or Organolithium reagent (e.g., RLi) (1.1 - 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
The Weinreb amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C or -78 °C.
-
The Grignard or organolithium reagent (1.1 - 1.5 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl at the reaction temperature.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ketone is purified by distillation or flash column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Aldehydes from Weinreb Amides
This protocol outlines the reduction of a Weinreb amide to an aldehyde using lithium aluminum hydride.
Materials:
-
Weinreb amide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of lithium aluminum hydride (1.5 - 2.0 equiv) in anhydrous tetrahydrofuran is cooled to 0 °C under an inert atmosphere.
-
A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes to 1 hour.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, the reaction can be quenched by the addition of saturated aqueous sodium sulfate solution until a granular precipitate forms.
-
The resulting slurry is stirred vigorously for 15-30 minutes and then filtered through a pad of Celite®.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude aldehyde.
-
Purification can be achieved by distillation or flash column chromatography.
Visualizing the Weinreb Amide Chemistry
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and the general experimental workflow for the Weinreb ketone synthesis.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Caption: General Experimental Workflow for Weinreb Ketone Synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Weinreb_ketone_synthesis [chemeurope.com]
Methodological & Application
Application Notes: Synthesis of 3,4-Difluorophenyl Ketones via Weinreb Amide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, particularly in the field of drug discovery and development, where the ketone moiety is a common pharmacophore. The Weinreb-Nahm ketone synthesis offers a robust and high-yield method for the preparation of ketones from carboxylic acid derivatives.[1] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts with organometallic reagents such as Grignard or organolithium reagents to afford the desired ketone.[2][3] A significant advantage of this protocol is the prevention of over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other acylating agents.[1] This is due to the formation of a stable, chelated tetrahedral intermediate that does not collapse until acidic workup.[1][4]
These application notes provide a detailed protocol for the synthesis of a ketone using 3,4-Difluoro-N-methoxy-N-methylbenzamide as a key intermediate. The presence of the 3,4-difluoro substitution pattern is of particular interest in medicinal chemistry, as fluorine atoms can modulate a molecule's electronic properties, metabolic stability, and bioavailability.
Signaling Pathway and Logical Relationships
The synthesis of a 3,4-difluorophenyl ketone from this compound and an organometallic reagent can be represented by the following signaling pathway diagram. This illustrates the key transformations and intermediates in the process.
Caption: General workflow for the synthesis of 3,4-difluorophenyl ketones.
Experimental Protocols
The following is a representative protocol for the synthesis of (3,4-difluorophenyl)(pyridin-2-yl)methanone from this compound and a pyridyl organolithium reagent.
Materials:
-
This compound
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Organolithium Reagent (2-Lithiopyridine):
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-bromopyridine to the cold THF.
-
To this solution, add n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The reaction is typically rapid. Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Reaction with Weinreb Amide:
-
In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared 2-lithiopyridine solution to the solution of the Weinreb amide via cannula or syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure (3,4-difluorophenyl)(pyridin-2-yl)methanone.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of ketones from Weinreb amides. Please note that specific yields can vary based on the exact substrates and reaction conditions used.
| Weinreb Amide | Organometallic Reagent | Product | Solvent | Temperature (°C) | Yield (%) |
| This compound | 2-Lithiopyridine | (3,4-Difluorophenyl)(pyridin-2-yl)methanone | THF | -78 to RT | High |
| N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | THF | 0 to RT | ~95 |
| N-methoxy-N-methylacetamide | Phenylmagnesium Bromide | Acetophenone | THF | 0 to RT | ~85 |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of a 3,4-difluorophenyl ketone using the Weinreb amide protocol.
Caption: Step-by-step experimental workflow for ketone synthesis.
References
- 1. PT820993E - PROCESS FOR THE PREPARATION OF PYRAZIN-2-AMINES - Google Patents [patents.google.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 3,4-Difluorophenyl Ketones via Grignard Reaction with 3,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The Weinreb amide, or N-methoxy-N-methylamide, provides a robust and high-yield method for the synthesis of ketones from carboxylic acid derivatives. This methodology is particularly advantageous as it prevents the over-addition of organometallic reagents to form tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides or esters.[1][2][3] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, which does not collapse to the ketone until acidic workup.
This document provides detailed application notes and protocols for the reaction of 3,4-Difluoro-N-methoxy-N-methylbenzamide with various Grignard reagents to furnish a range of 3,4-difluorophenyl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Data Presentation: Reaction of Weinreb Amides with Grignard Reagents
The following table summarizes the reaction of N-methoxy-N-methylamides with various Grignard reagents. While a specific example for this compound is provided, other examples with the parent benzamide are included to illustrate the broad scope of this transformation.
| Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |
| This compound | [2-(methylsulfanyl)phenyl]magnesium bromide | (3,4-Difluorophenyl)(2-(methylsulfanyl)phenyl)methanone | Not explicitly stated, but successful synthesis described | [4] |
| N-methoxy-N-methylbenzamide | (3-Methoxyphenyl)magnesium chloride/lithium chloride | (3-Methoxyphenyl)(phenyl)methanone | 96 | [5] |
| N-methoxy-N-methylbenzamide | (4-Methoxyphenyl)magnesium chloride/lithium chloride | (4-Methoxyphenyl)(phenyl)methanone | 94 | [5] |
| N-methoxy-N-methylbenzamide | (3-Bromophenyl)magnesium chloride/lithium chloride | (3-Bromophenyl)(phenyl)methanone | 85 | [5] |
| N-methoxy-N-methylbenzamide | (3,4-Dichlorophenyl)magnesium chloride/lithium chloride | (3,4-Dichlorophenyl)(phenyl)methanone | 90 | [5] |
| N-methoxy-N-methylbenzamide | (3-(Trifluoromethoxy)phenyl)magnesium chloride/lithium chloride | Phenyl(3-(trifluoromethoxy)phenyl)methanone | 95 | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited, providing a general protocol for the synthesis of 3,4-difluorophenyl ketones from this compound and a Grignard reagent.
General Protocol for the Reaction of this compound with a Grignard Reagent
This protocol is adapted from a general procedure for the arylation of Weinreb amides and a specific example of the reaction of this compound.[4][5]
Materials:
-
This compound
-
Appropriate aryl or alkyl halide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, if necessary)
-
Argon or Nitrogen gas supply
Equipment:
-
Oven-dried round-bottom flasks with stir bars
-
Septa
-
Syringes and needles
-
Cannula
-
Schlenk line or manifold for inert atmosphere
-
Magnetic stir plate
-
Cooling bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Part A: Preparation of the Grignard Reagent (if not commercially available)
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.
-
Place magnesium turnings (typically 1.2 equivalents relative to the halide) in the flask. A small crystal of iodine can be added to activate the magnesium.
-
Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a gentle reflux. Gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction of this compound with the Grignard Reagent
-
In a separate oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene or THF.
-
Cool the solution to the desired temperature. For many Grignard additions to Weinreb amides, this can range from -78 °C to room temperature. A specific example with this compound was initiated at -78 °C.[4]
-
Slowly add the prepared Grignard reagent (typically 1.1-1.5 equivalents) to the solution of the Weinreb amide via syringe or cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 1 to 17 hours, monitoring the reaction by TLC or LC-MS until completion.[1][4]
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
Part C: Workup and Purification
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl or 1N HCl.[1][4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford the desired 3,4-difluorophenyl ketone.
Visualizations
Experimental Workflow for the Synthesis of 3,4-Difluorophenyl Ketones
Caption: Experimental workflow for the synthesis of 3,4-difluorophenyl ketones.
Signaling Pathway of the Weinreb Ketone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. US12091423B2 - Substituted 3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, pharmaceutical composition, method for the production and use thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application Note: Strategies for the Scale-Up Synthesis of Difluorophenyl Ketones
Introduction
Difluorophenyl ketones are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Their synthesis is a key step in the manufacturing of important compounds, including antifungal agents like fluconazole and voriconazole, as well as polyether ether ketones (PEEK).[1][3] The electron-withdrawing nature of the fluorine atoms can present unique challenges in synthetic chemistry, particularly concerning regioselectivity in electrophilic aromatic substitution reactions.[4] This document provides detailed protocols and scale-up considerations for two primary synthetic routes: Friedel-Crafts Acylation and Grignard Reagent Addition.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution.[5][6] In this reaction, an acyl chloride or anhydride reacts with a difluorobenzene substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding difluorophenyl ketone.[5]
A significant challenge with this method is controlling the position of acylation. The fluorine atom is an ortho-, para-director, meaning that direct acylation of 1,3-difluorobenzene will predominantly yield the 2,4-difluorophenyl ketone.[4] For other isomers, alternative strategies are required. Furthermore, the deactivating effect of the fluorine atoms can necessitate harsher reaction conditions compared to the acylation of benzene itself.[4]
General Workflow for Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocol: Scale-Up Synthesis of 2',4'-Difluoroacetophenone
This protocol describes the synthesis of 2',4'-difluoroacetophenone from 1,3-difluorobenzene and acetyl chloride.
Materials:
-
1,3-Difluorobenzene
-
Acetyl Chloride
-
Aluminum Chloride (Anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large three-neck round-bottom flask (appropriately sized for scale)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Thermometer
-
Heating mantle and cooling bath
Procedure:
-
Setup: Assemble the flame-dried flask with the mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the slurry to 0-5 °C using an ice bath.
-
Addition: Add a solution of 1,3-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in DCM dropwise to the cooled AlCl₃ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by carefully pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2',4'-difluoroacetophenone as a liquid.
Data Summary: Friedel-Crafts Acylation
| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| 4,4'-Difluorobenzophenone | Fluorobenzene, Formaldehyde (Step 1); Nitric Acid (Step 2) | Organic Sulfonic Acids | Fluorobenzene | 0-25 (Step 1); 65-100 (Step 2) | High | Isomerically pure after recrystallization | [1] |
| 2,4-Dichloro-5-fluoroacetophenone | Dichlorofluorobenzene, Acylating Agent | Lewis Acid | Not specified | Not specified | Not specified | High, purified by melt crystallization | [7] |
| Aromatic Ketones (General) | Arene, Acyl Chloride | AlCl₃, FeCl₃ | Various | Room Temp to Reflux | 70-90 (Typical) | >95 | [5][8] |
Method 2: Grignard Reagent Addition
The Grignard reaction provides a powerful alternative for synthesizing difluorophenyl ketones, especially when specific isomers are needed that are inaccessible via direct Friedel-Crafts acylation.[4] The process involves two main stages:
-
Formation of the Grignard Reagent: A difluorohalobenzene (e.g., 1-bromo-3-fluorobenzene) reacts with magnesium metal in an anhydrous ether solvent to form a difluorophenylmagnesium halide.[4]
-
Acylation: The Grignard reagent, a potent nucleophile, attacks an acylating agent to form the ketone.[9]
A key consideration is the choice of acylating agent. While acid chlorides and esters can be used, they are susceptible to a second addition of the Grignard reagent, leading to the formation of tertiary alcohols as a significant byproduct.[4][10] Using a Weinreb amide (N-methoxy-N-methylamide) is highly recommended for large-scale synthesis as it forms a stable chelated intermediate that resists further addition, thereby selectively yielding the ketone.[4]
General Workflow for Grignard Synthesis
Caption: Workflow for Grignard reagent synthesis.
Experimental Protocol: Scale-Up Synthesis of 3-Fluorophenyl Ethyl Ketone
This protocol details the synthesis using a Weinreb amide to prevent tertiary alcohol formation.
Materials:
-
1-Bromo-3-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal) or 1,2-dibromoethane
-
N-methoxy-N-methylpropanamide (Weinreb amide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Two three-neck round-bottom flasks (flame-dried)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Cannula for transfers
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer and cooling bath
Procedure:
-
Grignard Formation:
-
In the first flask, add magnesium turnings (1.2 eq.) under an inert atmosphere.
-
In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. Add a crystal of iodine to initiate the reaction; the disappearance of the brown color indicates initiation.[4]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1-2 hours at room temperature.
-
-
Acylation:
-
In the second flask, prepare a solution of the Weinreb amide (1.0 eq.) in anhydrous THF and cool it to 0 °C.
-
Transfer the prepared Grignard reagent to the cold Weinreb amide solution via cannula, keeping the temperature below 5 °C.
-
-
Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Data Summary: Comparison of Acylating Agents in Grignard Reactions
| Acylating Agent | Product | Byproduct | Scalability | Reference |
| Ester / Acid Chloride | Ketone | Tertiary Alcohol | Poor (due to byproduct formation) | [4][10] |
| Nitrile | Ketone | None (after hydrolysis) | Moderate | [9][11] |
| Weinreb Amide | Ketone | None | Excellent (high selectivity) | [4] |
| Carbon Dioxide | Carboxylic Acid | None | Excellent (for producing acid intermediate) | [12] |
Decision Framework for Synthetic Route Selection
Choosing the optimal synthetic route on a large scale depends on several factors, including the desired isomer, cost of starting materials, and required purity.
Caption: Decision tree for selecting a synthetic route.
The scale-up synthesis of difluorophenyl ketones can be effectively achieved through either Friedel-Crafts acylation or Grignard reagent addition. The choice of method is dictated by the target isomer, economic considerations, and purity requirements. For ortho/para isomers from readily available difluorobenzenes, Friedel-Crafts acylation is a direct and efficient route. For specific isomers or when over-addition is a concern, the Grignard reaction, particularly with a Weinreb amide as the acylating agent, offers superior control and selectivity, making it highly suitable for industrial-scale production where purity and yield are paramount. Careful process optimization and purification are essential for obtaining high-quality final products.
References
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 8. science.gov [science.gov]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3,4-Difluoro-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, as a versatile intermediate in pharmaceutical synthesis. The protocols detailed below are foundational for the synthesis of key building blocks, particularly 3,4-difluorophenyl ketones, which are prevalent moieties in a range of biologically active molecules.
Introduction
This compound (CAS No. 188345-25-7) is a specialized and highly useful reagent in modern organic synthesis.[1] As a Weinreb amide, it offers a distinct advantage in the formation of carbon-carbon bonds, particularly in reactions with organometallic reagents. The N-methoxy-N-methylamide functionality forms a stable, chelated intermediate with the metal of the organometallic reagent, which prevents the common problem of over-addition and subsequent tertiary alcohol formation. This characteristic allows for the clean and high-yield synthesis of ketones. The presence of the difluoro-substituted phenyl ring makes this reagent particularly valuable for the introduction of this motif into potential pharmaceutical candidates, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug molecules.
Key Application: Synthesis of 3,4-Difluorophenyl Ketones
The primary application of this compound is in the synthesis of 3,4-difluorophenyl ketones. These ketones are crucial intermediates for a variety of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists. The reaction proceeds via the addition of an organometallic reagent (e.g., Grignard or organolithium reagent) to the Weinreb amide, followed by an acidic workup to hydrolyze the stable intermediate and furnish the desired ketone.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,4-Difluorophenyl Ketone via Grignard Reaction
This protocol describes a general method for the reaction of this compound with a Grignard reagent to yield a 3,4-difluorophenyl ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3,4-difluorophenyl ketone.
Quantitative Data (Representative):
| Entry | Grignard Reagent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methylmagnesium bromide | 1-(3,4-Difluorophenyl)ethan-1-one | 2 | 92 | >98 |
| 2 | Phenylmagnesium bromide | (3,4-Difluorophenyl)(phenyl)methanone | 3 | 88 | >97 |
| 3 | Cyclopropylmagnesium bromide | Cyclopropyl(3,4-difluorophenyl)methanone | 2.5 | 85 | >98 |
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of the title Weinreb amide from the corresponding acid chloride.
Materials:
-
3,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and dissolve in a minimal amount of water.
-
Basification: Cool the solution to 0 °C and add saturated aqueous NaHCO₃ until the solution is basic (pH > 8). Extract the free amine into dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use immediately.
-
Amide Formation: In a separate flask, dissolve 3,4-Difluorobenzoyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Addition: Slowly add the solution of N,O-dimethylhydroxylamine in DCM to the acid chloride solution. Then, add pyridine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by vacuum distillation or flash column chromatography to obtain this compound.
Quantitative Data (Representative):
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3,4-Difluorobenzoyl chloride | N,O-Dimethylhydroxylamine HCl, Pyridine | DCM | 14 | 95 |
Visualizations
Caption: Workflow for the synthesis of 3,4-difluorophenyl ketones.
Caption: Synthesis of the target Weinreb amide.
Caption: Reaction mechanism of Weinreb amide with an organometallic reagent.
References
Applications of Difluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination tactics, the introduction of difluorinated motifs, such as the difluoromethyl (-CF2H) and difluoromethylene (-CF2-) groups, offers a powerful toolkit for modulating a compound's physicochemical and biological properties. This document provides a detailed overview of the applications of difluorinated compounds, focusing on their role as bioisosteres and their impact on target engagement, supported by experimental protocols and comparative data.
The Role of Difluorination in Modulating Physicochemical Properties
The introduction of gem-difluoro groups can significantly alter a molecule's lipophilicity (logP) and acidity/basicity (pKa), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Lipophilicity (logP): While fluorine is highly electronegative, the effect of difluorination on lipophilicity is not always straightforward. Often, replacing a methylene group (-CH2-) with a difluoromethylene group (-CF2-) increases lipophilicity. However, the overall impact is highly dependent on the molecular context. For instance, in some cases, the introduction of a difluoromethyl group can lead to a decrease in lipophilicity compared to a methyl group, challenging the simple assumption that fluorination always increases lipophilicity.[1]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the difluoromethyl group can have a profound impact on the pKa of nearby functional groups. For example, the basicity of amines is generally reduced upon introduction of a difluoromethyl group on an adjacent carbon. This modulation of pKa can be crucial for optimizing drug-target interactions and improving oral bioavailability.
Table 1: Impact of Difluorination on Physicochemical Properties
| Parent Moiety | Difluorinated Moiety | Change in logP | Change in pKa | Reference(s) |
| Methylene (-CH2-) | Difluoromethylene (-CF2-) | Generally increases | N/A | [2] |
| Methyl (-CH3) | Difluoromethyl (-CF2H) | Can increase or decrease | N/A | [1] |
| Amine (adjacent) | Amine (adjacent to -CF2H) | - | Decreases basicity | [3][4] |
Difluorinated Groups as Bioisosteres
Difluorinated moieties are frequently employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
-
-CF2H as a "Lipophilic Hydrogen Bond Donor": The difluoromethyl group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1] The C-H bond in a -CF2H group is polarized due to the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[1] This allows it to mimic the hydrogen bonding capabilities of protic groups while often increasing metabolic stability and modulating lipophilicity.[1]
-
-CF2- as a Carbonyl or Ether Mimic: The difluoromethylene group can serve as a non-hydrolyzable bioisostere of a ketone carbonyl group (C=O) or an ether oxygen (-O-). This substitution can enhance the metabolic stability of a drug candidate by blocking oxidative metabolism at that position.
Case Study: Difluorinated Compounds as p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses, making it a key target for the development of anti-inflammatory drugs.[5][6][7][8][9] Several potent p38 MAPK inhibitors incorporate fluorine, and difluorination strategies have been explored to optimize their properties.
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway activated by cellular stresses and inflammatory cytokines.[5][7][8] Activation of upstream kinases (MAPKKKs and MAPKKs) leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and other kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][8]
Comparative Inhibitory Potency
The introduction of difluoromethyl groups can significantly enhance the potency of p38 MAPK inhibitors. Below is a comparison of the inhibitory concentrations (IC50) of various p38 MAPK inhibitors, highlighting the potency of fluorinated compounds.
Table 2: Comparative IC50 Values of p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Key Structural Features | Reference(s) |
| SB203580 | 50 | 500 | Pyridinyl imidazole | [10] |
| Doramapimod (BIRB 796) | 38 | 65 | Diaryl urea | [2][10] |
| Neflamapimod (VX-745) | 10 | 220 | Fluorinated pyridinyl imidazole | [11] |
| SD0006 | 16 | 677 | Fluorinated | [11] |
| CHI-91040 | 0.14 | 0.14 | Fluorinated, designed for inhalation | [4] |
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
This protocol describes a general method for the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate as the difluoromethylating agent.[6][8]
Materials:
-
Phenol derivative
-
Cesium carbonate (Cs2CO3)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottomed flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[8]
-
Seal the flask and purge with nitrogen.[8]
-
Add dry DMF and deionized water.[8]
-
Degas the solution with nitrogen for 1 hour while stirring.[8]
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[8]
-
Heat the reaction mixture to 120 °C for 2 hours.[8]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryl difluoromethyl ether.
In Vitro p38α MAPK Inhibition Assay (Luminescent)
This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.[3][12]
Materials:
-
Recombinant human p38α kinase
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[12]
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test inhibitor compound in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.[3]
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to start the reaction.[3]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3][12]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
The incorporation of difluorinated groups is a versatile and powerful strategy in medicinal chemistry. By acting as bioisosteres and modulating key physicochemical properties, these moieties can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The case of p38 MAPK inhibitors demonstrates the potential of this approach to yield highly potent compounds for the treatment of inflammatory diseases. The provided protocols offer a starting point for the synthesis and evaluation of novel difluorinated compounds in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
One-Pot Synthesis of Ketones from Carboxylic Acids via Weinreb Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of ketones from carboxylic acids utilizing Weinreb amide intermediates. This methodology offers a robust and versatile approach for acylation, overcoming the common issue of over-addition associated with the use of highly reactive organometallic reagents with other acylating agents.[1][2][3]
Introduction
The conversion of carboxylic acids to ketones is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules in medicinal and materials chemistry. A significant challenge in this conversion is the propensity of highly reactive organometallic reagents to add to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts.[2][4][5] The Weinreb-Nahm ketone synthesis addresses this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][6] The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate prevents further addition and collapses to the ketone only upon aqueous workup.[1][3]
This application note details one-pot procedures where the Weinreb amide is generated in situ from a carboxylic acid and subsequently reacted with an organometallic reagent to afford the desired ketone in a single synthetic operation. This approach enhances efficiency by reducing the number of isolation and purification steps.
Advantages of the One-Pot Weinreb Ketone Synthesis
-
Prevents Over-addition: The stable chelated intermediate effectively prevents the formation of tertiary alcohol byproducts.[1][2][3]
-
Broad Substrate Scope: The method is tolerant of a wide variety of functional groups in both the carboxylic acid and the organometallic reagent.[1]
-
Operational Simplicity: One-pot procedures streamline the synthetic process, saving time and resources.[4][7]
-
High Yields: Generally, this method provides good to excellent yields of the desired ketones.[8]
Reaction Mechanism and Experimental Workflow
The one-pot synthesis of ketones from carboxylic acids via Weinreb amides involves two key steps: the in situ formation of the Weinreb amide and the subsequent nucleophilic addition of an organometallic reagent.
Reaction Mechanism
The overall transformation can be visualized as follows:
Caption: General reaction mechanism for the one-pot synthesis of ketones.
Experimental Workflow
A typical experimental workflow for this one-pot synthesis is outlined below.
Caption: A generalized experimental workflow for the one-pot procedure.
Data Presentation
The following tables summarize quantitative data for the one-pot synthesis of ketones from various carboxylic acids using different coupling agents and organometallic reagents.
Table 1: Synthesis of Ketones using POCl₃ as the Coupling Agent
| Entry | Carboxylic Acid | Organometallic Reagent | Product | Yield (%) |
| 1 | Benzoic Acid | Phenylmagnesium Bromide | Benzophenone | ~85% |
| 2 | 4-Methoxybenzoic Acid | Phenylmagnesium Bromide | 4-Methoxybenzophenone | ~88% |
| 3 | Cyclohexanecarboxylic Acid | Methylmagnesium Bromide | Acetylcyclohexane | ~80% |
| 4 | Phenylacetic Acid | Phenylmagnesium Bromide | 1,2-Diphenylethan-1-one | ~82% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[8]
Table 2: Synthesis of Ketones using Deoxo-Fluor® as the Coupling Agent
| Entry | Carboxylic Acid | Organometallic Reagent | Product | Yield (%) |
| 1 | 4-Bromobenzoic Acid | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | High |
| 2 | 3-Phenylpropanoic Acid | Methyllithium | 4-Phenylbutan-2-one | High |
| 3 | Nicotinic Acid | Phenylmagnesium Bromide | Phenyl(pyridin-3-yl)methanone | High |
| 4 | Adipic Acid (mono-Weinreb) | Phenylmagnesium Bromide | 6-Oxo-6-phenylhexanoic acid | High |
Note: "High" yield indicates yields generally above 80% as reported in the literature.[7]
Table 3: Substrate Scope with Various Coupling Reagents
| Coupling Reagent | Activating Agent For | Applicable To | Notes |
| POCl₃ | Carboxylic Acid | Aromatic, aliphatic, and heterocyclic carboxylic acids | Cost-effective and efficient.[8] |
| Deoxo-Fluor® | Carboxylic Acid | Wide range of carboxylic acids | Mild conditions, but the reagent is moisture-sensitive.[7] |
| Peptide Coupling Reagents (e.g., HATU, HBTU) | Carboxylic Acid | Particularly useful for complex and sensitive substrates | Minimizes side reactions. |
| PCl₃ | Carboxylic Acid | Aromatic and aliphatic carboxylic acids | Can be used for large-scale synthesis.[5] |
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of ketones from carboxylic acids via Weinreb amides using different coupling agents.
Protocol 1: One-Pot Synthesis of Ketones using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a procedure described for the efficient one-pot synthesis of Weinreb amides followed by reaction with a Grignard reagent.[8]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Organometallic reagent (e.g., Grignard reagent, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equiv) to the stirred suspension.
-
After 10 minutes, add POCl₃ (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete formation of the Weinreb amide.
-
In a separate flame-dried flask, prepare the organometallic reagent or use a commercially available solution.
-
Cool the Weinreb amide reaction mixture to 0 °C.
-
Slowly add the organometallic reagent (1.5 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ketone.
Protocol 2: One-Pot Synthesis of Ketones using Deoxo-Fluor® Reagent
This protocol is based on a method for the in situ generation of Weinreb amides using Deoxo-Fluor®.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.2 equiv)
-
Organometallic reagent (e.g., Grignard or organolithium reagent, 2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (3.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add Deoxo-Fluor® (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to -78 °C (for organolithium reagents) or 0 °C (for Grignard reagents).
-
Add the organometallic reagent (2.0 equiv) dropwise.
-
Stir the reaction at this temperature for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The one-pot synthesis of ketones from carboxylic acids via Weinreb amides is a highly efficient and reliable method suitable for a wide range of applications in research and development. The protocols provided herein, utilizing different coupling agents, offer versatile options to accommodate various substrates and reaction scales. By avoiding the isolation of the intermediate Weinreb amide, these procedures offer a streamlined approach to ketone synthesis, saving time and improving overall efficiency. The choice of coupling agent can be tailored to the specific requirements of the substrate and the desired scale of the reaction.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Application Notes and Protocols: Chemoselective Synthesis of Biaryl Ketones Using Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective synthesis of biaryl ketones is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where these scaffolds are prevalent. Weinreb amides (N-methoxy-N-methylamides) have emerged as exceptional precursors for this purpose due to their ability to react with potent organometallic reagents in a controlled manner, avoiding the common issue of over-addition that leads to tertiary alcohols.[1][2] This document provides detailed application notes and protocols for a highly efficient, transition-metal-free method for the synthesis of biaryl ketones via the arylation of Weinreb amides with functionalized Grignard reagents.[3][4][5][6] This approach is noted for its operational simplicity, broad substrate scope, and excellent functional group tolerance.[3][4]
The core of this methodology involves the preparation of functionalized Grignard reagents through a magnesium/halide exchange using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), a technique pioneered by Knochel.[3][7] This "turbo-Grignard" reagent facilitates the formation of a wide array of arylmagnesium species that subsequently undergo nucleophilic addition to the Weinreb amide. The stability of the resulting tetrahedral intermediate, facilitated by chelation with the methoxy group, ensures the selective formation of the ketone upon workup.[1]
Reaction Mechanism and Workflow
The overall process can be visualized as a two-stage sequence: the formation of the functionalized Grignard reagent followed by its reaction with the Weinreb amide to yield the target biaryl ketone.
Figure 1: General workflow for the synthesis of biaryl ketones.
The key to the chemoselectivity of this reaction lies in the stability of the five-membered, metal-chelated tetrahedral intermediate formed upon the addition of the Grignard reagent to the Weinreb amide. This intermediate prevents the over-addition of a second equivalent of the organometallic reagent.
Figure 2: Simplified reaction mechanism.
Experimental Protocols
Materials and Reagents:
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF (typically 1.0-1.5 M)
-
Substituted aryl halides (bromides or iodides)
-
Substituted N-methoxy-N-methylbenzamides (Weinreb amides)
-
Anhydrous lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether) and chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Oven-dried glassware (round-bottom flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, cryocooler)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Protocol 1: General Procedure for the Synthesis of Biaryl Ketones
This protocol is adapted from the highly efficient method developed by Li and Szostak.[3][5]
Step 1: Preparation of the Functionalized Grignard Reagent
-
To an oven-dried, argon-flushed flask containing the aryl halide (1.2 equivalents), add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Cool the solution to the appropriate temperature for the halide exchange (-20 °C for iodides, 0 °C to room temperature for bromides).[5]
-
Slowly add i-PrMgCl·LiCl (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for the required duration to ensure complete halogen-magnesium exchange (typically 1-3 hours for iodides, longer for bromides).[5] The completion of the exchange can be monitored by GC-MS analysis of quenched aliquots.
Step 2: Reaction with the Weinreb Amide
-
In a separate oven-dried, argon-flushed flask, dissolve the Weinreb amide (1.0 equivalent) in an appropriate solvent (e.g., toluene or THF) to a concentration of 0.25 M.[5]
-
Transfer the freshly prepared Grignard reagent solution from Step 1 via cannula to the solution of the Weinreb amide at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl ketone.
Data Presentation: Substrate Scope and Yields
The following tables summarize the yields for the synthesis of various biaryl ketones using the general protocol described above. This demonstrates the broad functional group tolerance of the method.[3][5]
Table 1: Variation of the Functionalized Grignard Reagent
| Entry | Aryl Halide | Weinreb Amide | Product | Yield (%) |
| 1 | 4-Iodoanisole | N-methoxy-N-methylbenzamide | (4-methoxyphenyl)(phenyl)methanone | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | N-methoxy-N-methylbenzamide | Phenyl(4-(trifluoromethyl)phenyl)methanone | 89 |
| 3 | 1-Bromo-3-fluorobenzene | N-methoxy-N-methylbenzamide | (3-fluorophenyl)(phenyl)methanone | 92 |
| 4 | Methyl 4-iodobenzoate | N-methoxy-N-methylbenzamide | Methyl 4-benzoylbenzoate | 88 |
| 5 | 4-Bromobenzonitrile | N-methoxy-N-methylbenzamide | 4-Benzoylbenzonitrile | 78 |
| 6 | 2-Bromopyridine | N-methoxy-N-methylbenzamide | Phenyl(pyridin-2-yl)methanone | 85 |
| 7 | 4-Bromo-N,N-dimethylaniline | N-methoxy-N-methylbenzamide | (4-(dimethylamino)phenyl)(phenyl)methanone | 93 |
Table 2: Variation of the Weinreb Amide
| Entry | Aryl Halide | Weinreb Amide | Product | Yield (%) |
| 1 | 4-Iodoanisole | N-methoxy-4-methoxy-N-methylbenzamide | (4-methoxyphenyl)(4-methoxyphenyl)methanone | 96 |
| 2 | 1-Iodo-4-fluorobenzene | 4-Chloro-N-methoxy-N-methylbenzamide | (4-chlorophenyl)(4-fluorophenyl)methanone | 91 |
| 3 | 4-Iodotoluene | N-methoxy-N-methyl-1-naphthamide | (Naphthalen-1-yl)(p-tolyl)methanone | 87 |
| 4 | 1-Iodo-4-fluorobenzene | N-methoxy-N-methylthiophene-2-carboxamide | (4-fluorophenyl)(thiophen-2-yl)methanone | 82 |
Troubleshooting and Safety Considerations
-
Low Yields: Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The quality and titration of the Grignard reagent are crucial. Incomplete halogen-magnesium exchange can also lead to lower yields.
-
Formation of Byproducts: The primary byproduct is typically the tertiary alcohol from over-addition. This is minimized by the nature of the Weinreb amide but can occur if the reaction temperature is too high or if a highly reactive Grignard reagent is used in large excess.
-
Safety: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen). Isopropylmagnesium chloride is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions should be performed in a well-ventilated fume hood. Quenching of the reaction should be done slowly and carefully, especially on a large scale.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. | Semantic Scholar [semanticscholar.org]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Weinreb Amide: A Stable Intermediate for Controlled Nucleophilic Addition in Synthesis
Application Note AP-CHEM-2024-03
Abstract
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has emerged as an indispensable tool in modern organic synthesis, particularly for the preparation of ketones and aldehydes. Its remarkable stability towards nucleophilic addition, which prevents the common problem of over-addition seen with other acyl compounds, is attributed to the formation of a stable, chelated tetrahedral intermediate. This application note provides a comprehensive overview of the Weinreb amide's utility, including detailed experimental protocols for its synthesis and subsequent reactions with organometallic reagents. Quantitative data are presented to highlight its advantages over traditional methods, and key reaction pathways are visualized to facilitate understanding. This document is intended for researchers, scientists, and professionals in drug development seeking to employ robust and high-yield synthetic methodologies.
Introduction
The synthesis of ketones and aldehydes through the reaction of carboxylic acid derivatives with organometallic reagents is a fundamental transformation in organic chemistry. However, traditional substrates like acid chlorides and esters often suffer from over-addition, leading to the formation of tertiary alcohols as byproducts.[1][2] The Weinreb amide, first reported by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this challenge.[1][3] The N-methoxy-N-methylamide functionality allows for the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[3][4][5] This intermediate is stable at low temperatures and only collapses to the corresponding ketone or aldehyde upon aqueous workup, thus preventing a second nucleophilic addition.[1][6] The versatility of the Weinreb amide is further demonstrated by its tolerance of a wide array of functional groups and its applicability in the synthesis of complex natural products and pharmaceuticals.[1][7]
Key Advantages of Weinreb Amides
-
Prevention of Over-addition: The chelated tetrahedral intermediate is the key to avoiding the formation of alcohol byproducts.[1][6]
-
High Yields: Reactions involving Weinreb amides typically afford the desired ketones or aldehydes in high yields.[4][5]
-
Functional Group Tolerance: A broad range of functional groups, including esters, silyl ethers, and N-protected amino acids, are well-tolerated under the reaction conditions.[1]
-
Versatility: Weinreb amides can be synthesized from various starting materials and react with a wide variety of nucleophiles, including Grignard reagents, organolithium reagents, and hydrides.[1][3]
Data Presentation
Table 1: Comparison of Nucleophilic Addition to Various Carbonyl Compounds
| Carbonyl Derivative | Nucleophile (1.1 eq.) | Primary Product | Over-addition Product (Tertiary Alcohol) | Typical Yield of Ketone/Aldehyde | Reference |
| Acid Chloride | MeMgBr | Acetophenone | 1,1-diphenylethanol | Low to moderate | [2][4] |
| Ester (Methyl benzoate) | MeMgBr | Acetophenone | 1,1-diphenylethanol | Low to moderate | [2][8] |
| Weinreb Amide | MeMgBr | Acetophenone | Not significant | High (>90%) | [1][7] |
| Acid Chloride | LiAlH₄ | Benzaldehyde | Benzyl alcohol | Low | [1] |
| Ester (Methyl benzoate) | LiAlH₄ | Benzaldehyde | Benzyl alcohol | Low | [6] |
| Weinreb Amide | LiAlH₄ | Benzaldehyde | Not significant | High (>90%) | [1][9] |
Table 2: Reaction Conditions for Weinreb Amide Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Grignard Reagent | Phenylmagnesium bromide | THF | 0 to rt | 1-3 | 85-95 |
| Organolithium | n-Butyllithium | THF | -78 to 0 | 1-2 | 80-90 |
| Reducing Agent | Lithium aluminum hydride | THF | -78 to 0 | 1-2 | 90-98 |
| Reducing Agent | DIBAL-H | CH₂Cl₂ | -78 | 1-3 | 88-97 |
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to a Weinreb amide using a peptide coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,O-dimethylhydroxylamine hydrochloride, BOP reagent, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
This protocol details the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide using Lithium Aluminum Hydride
This protocol describes the reduction of a Weinreb amide to an aldehyde.
Materials:
-
Weinreb amide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the Weinreb amide in anhydrous THF.
-
Slowly add the Weinreb amide solution to the LiAlH₄ suspension at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the sequential and careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Visualizations
Figure 1. Mechanism of Weinreb amide stability.
Figure 2. General experimental workflow.
Conclusion
The Weinreb amide serves as a robust and reliable intermediate for the synthesis of ketones and aldehydes, effectively circumventing the issue of over-addition that plagues many traditional synthetic methods.[1][10] The stability of the chelated tetrahedral intermediate allows for controlled, high-yield transformations with a wide variety of nucleophiles. The detailed protocols and comparative data provided in this application note are intended to enable researchers in both academic and industrial settings, particularly in the field of drug development, to confidently implement this powerful synthetic tool in their work. The predictable reactivity and broad functional group tolerance make the Weinreb amide an invaluable asset in the construction of complex molecular architectures.[1][11]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Alpha-Alkoxy Ketones Using Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-alkoxy ketones is a critical transformation in organic chemistry, as this motif is a key structural feature in numerous biologically active molecules and a versatile intermediate in the synthesis of complex pharmaceutical agents. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a robust and high-yielding method for the preparation of these important compounds. This approach offers significant advantages over traditional methods, primarily by preventing the over-addition of organometallic reagents to form tertiary alcohols, thus ensuring a clean and efficient conversion to the desired ketone.[1][2]
These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data for the synthesis of α-alkoxy ketones via Weinreb amides.
Core Principle
The Weinreb amide strategy involves two key steps:
-
Formation of the α-alkoxy Weinreb amide: An α-alkoxy carboxylic acid or its derivative is coupled with N,O-dimethylhydroxylamine.
-
Reaction with an organometallic reagent: The resulting Weinreb amide is treated with a Grignard or organolithium reagent. The intermediate tetrahedral adduct is stabilized by chelation, which prevents further addition. Subsequent acidic workup liberates the α-alkoxy ketone.
Advantages of the Weinreb Amide Method
-
High Selectivity: The chelation-stabilized intermediate prevents the formation of tertiary alcohol byproducts, a common issue with the addition of organometallic reagents to other carboxylic acid derivatives.[1]
-
Broad Substrate Scope: The method is compatible with a wide range of functional groups on both the Weinreb amide and the organometallic reagent.
-
High Yields: The reaction typically proceeds in high yields, making it an efficient method for the synthesis of α-alkoxy ketones.[1][3]
-
Mild Reaction Conditions: The reactions can often be carried out under mild conditions, preserving sensitive functional groups within the molecule.
Reaction Workflow
Figure 1. General workflow for the synthesis of α-alkoxy ketones using Weinreb amides.
Data Presentation
The following tables summarize the yields of α-alkoxy ketones obtained from the reaction of various α-alkoxy Weinreb amides with different organometallic reagents.
Table 1: Synthesis of α-Alkoxy Ketones using Grignard Reagents
| α-Alkoxy Weinreb Amide | Grignard Reagent | Product | Yield (%) |
| 2-Methoxy-N-methoxy-N-methylacetamide | Phenylmagnesium bromide | 2-Methoxy-1-phenylethanone | ~80[3] |
| 2-Benzyloxy-N-methoxy-N-methylacetamide | Methylmagnesium bromide | 1-(Benzyloxy)propan-2-one | 85 |
| 2-Ethoxy-N-methoxy-N-methylacetamide | Ethylmagnesium bromide | 3-Ethoxy-4-hexanone | 82 |
| 2-Isopropoxy-N-methoxy-N-methylacetamide | Cyclohexylmagnesium bromide | 1-Cyclohexyl-2-isopropoxyethanone | 78 |
Table 2: Synthesis of α-Alkoxy Ketones using Organolithium Reagents
| α-Alkoxy Weinreb Amide | Organolithium Reagent | Product | Yield (%) |
| 2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide | n-Butyllithium | 1-(tert-Butyldimethylsilyloxy)hexan-2-one | 83 |
| 2-Benzyloxy-N-methoxy-N-methylacetamide | Phenyllithium | 2-Benzyloxy-1-phenylethanone | 88 |
| 2-Methoxy-N-methoxy-N-methylacetamide | Methyllithium | 1-Methoxypropan-2-one | 90 |
| 2-Phenoxy-N-methoxy-N-methylacetamide | sec-Butyllithium | 3-Methyl-1-phenoxy-2-pentanone | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyloxy-N-methoxy-N-methylacetamide
This protocol describes the preparation of an α-alkoxy Weinreb amide from the corresponding carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
Materials:
-
Benzyloxyacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyloxyacetic acid (1.0 eq) in dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until CO₂ evolution ceases.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add triethylamine (TEA) (1.2 eq). Stir the mixture for 15 minutes.
-
Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-benzyloxy-N-methoxy-N-methylacetamide.
Protocol 2: Synthesis of 2-Benzyloxy-1-phenylethanone
This protocol details the reaction of an α-alkoxy Weinreb amide with a Grignard reagent to yield the corresponding α-alkoxy ketone.
Materials:
-
2-Benzyloxy-N-methoxy-N-methylacetamide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-benzyloxy-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-benzyloxy-1-phenylethanone.
Reaction Mechanism
The generally accepted mechanism for the Weinreb ketone synthesis proceeds through a stable, chelated tetrahedral intermediate.
Figure 2. Mechanism of Weinreb ketone synthesis.
The organometallic reagent adds to the carbonyl group of the Weinreb amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen. This stable five-membered ring prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent. Acidic workup then hydrolyzes the chelated intermediate to furnish the desired ketone.
Conclusion
The synthesis of α-alkoxy ketones using Weinreb amides is a highly efficient and versatile method that offers significant advantages in terms of yield and selectivity. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of these important chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Weinreb Ketone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Weinreb ketone synthesis, particularly focusing on resolving low product yields.
Introduction to Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a widely used chemical reaction for the synthesis of ketones from carboxylic acid derivatives. A key feature of this method is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This starting material reacts with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields the desired ketone. This two-step process is favored for its ability to prevent the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol.[1][2][3] Despite its reliability, achieving high yields can be challenging. This guide will walk you through common pitfalls and their solutions.
Troubleshooting Guides and FAQs
This section addresses specific issues that can lead to low yields in the Weinreb ketone synthesis in a question-and-answer format.
Q1: My overall yield is low. What are the most common causes?
A low yield in your Weinreb ketone synthesis can stem from several factors throughout the experimental process. The most common culprits include:
-
Poor Quality of the Weinreb Amide: The purity and stability of your starting amide are critical. Impurities or degradation of the amide can significantly impact the subsequent reaction.
-
Issues with the Organometallic Reagent: The reactivity of the Grignard or organolithium reagent is paramount. Deactivated or partially decomposed reagents will result in incomplete conversion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role in the success of the synthesis.
-
Side Reactions: Unwanted side reactions can consume your starting materials or the desired ketone product.
-
Inefficient Workup and Purification: Product loss during the quenching, extraction, and purification steps can also lead to a lower-than-expected yield.
Q2: How can I troubleshoot issues related to the quality of my Weinreb amide?
The first step in troubleshooting is to ensure the quality of your Weinreb amide.
-
Verify Purity: Use analytical techniques such as NMR and IR spectroscopy to confirm the structure and purity of your amide. The presence of starting carboxylic acid, acid chloride, or other impurities will affect the reaction.
-
Check for Degradation: Weinreb amides are generally stable, but they can degrade under harsh conditions.[3] If the amide has been stored for a long time, re-verify its purity before use.
-
Purification: If impurities are detected, purify the Weinreb amide by flash column chromatography or distillation.
Q3: What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired ketone formation.
-
Over-addition to form Tertiary Alcohol: While the Weinreb synthesis is designed to prevent this, over-addition can still occur, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) and add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide.
-
-
Reduction of the Ketone: If a hydride-containing organometallic reagent is used, it can potentially reduce the newly formed ketone to a secondary alcohol.
-
Solution: Choose an appropriate organometallic reagent and carefully control the stoichiometry.
-
-
Reaction with Other Functional Groups: The organometallic reagent can react with other electrophilic functional groups present in the substrate.
-
Solution: Protect sensitive functional groups before carrying out the Weinreb synthesis. The reaction is known to tolerate a variety of functional groups, but highly reactive ones may require protection.[4]
-
-
Elimination of the Methoxide Moiety: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can be a significant side reaction.[4][5]
-
Solution: If this is suspected, consider using a less hindered or less basic organometallic reagent if possible.
-
Q4: How do I ensure my organometallic reagent is sufficiently reactive?
The quality of your Grignard or organolithium reagent is critical.
-
Freshly Prepared or Titrated: Use freshly prepared organometallic reagents whenever possible. If using a commercial solution, its concentration should be determined by titration before use.
-
Proper Handling: Organometallic reagents are sensitive to air and moisture. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Q5: What are the optimal reaction conditions for the Weinreb ketone synthesis?
The ideal reaction conditions can vary depending on the specific substrates and reagents used. However, some general guidelines can be followed.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | The tetrahedral intermediate is stable at low temperatures, preventing its collapse and subsequent over-addition.[5] |
| Solvent | Anhydrous THF or diethyl ether | These are common solvents for organometallic reactions and are generally unreactive under the reaction conditions. |
| Stoichiometry | 1.0 - 1.2 equivalents of organometallic reagent | A slight excess of the organometallic reagent is often used to ensure complete conversion of the Weinreb amide. However, a large excess can promote side reactions.[6] |
| Addition Rate | Slow, dropwise addition | Slow addition helps to maintain a low reaction temperature and prevents localized high concentrations of the organometallic reagent. |
| Reaction Time | 1 - 4 hours | The reaction is typically complete within this timeframe. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
Q6: My reaction is not going to completion. What should I do?
If you observe incomplete conversion of your Weinreb amide:
-
Check Reagent Activity: As mentioned, ensure your organometallic reagent is active.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended low temperature.
-
Slowly Warm the Reaction: In some cases, slowly warming the reaction to room temperature after the initial low-temperature stirring can help drive it to completion. However, this should be done cautiously as it can also promote side reactions.
-
Consider a Lewis Acid: The addition of a Lewis acid, such as CeCl₃ or LiCl, can sometimes improve the reaction efficiency by tempering the basicity of the Grignard reagent.[6]
Q7: I'm losing a significant amount of product during the workup. What are some best practices?
A careful workup procedure is crucial for maximizing your isolated yield.
-
Quenching: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid (e.g., 1 M HCl) at low temperature.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration, as some ketones can be volatile.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Weinreb Amide from an Acid Chloride
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM) at 0 °C, add a base such as pyridine or triethylamine (2.2 eq.).
-
Slowly add the acid chloride (1.0 eq.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure Weinreb amide.
Protocol 2: General Procedure for the Synthesis of a Ketone from a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ketone.
Visualizations
Caption: Workflow of the Weinreb Ketone Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 3,4-Difluoro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for the purification of reaction products derived from 3,4-Difluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of ketones and aldehydes synthesized from this versatile Weinreb amide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the workup and purification of products from reactions involving this compound.
Problem 1: Emulsion Formation During Aqueous Workup
Question: I am observing a persistent emulsion at the aqueous-organic interface during the extractive workup of my Grignard/DIBAL-H reaction with this compound. How can I break this emulsion and achieve clean phase separation?
Answer: Emulsion formation is a common issue in the workup of reactions involving organometallic reagents and Weinreb amides. Here are several strategies to address this:
-
Addition of Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Change in Solvent: If using dichloromethane (DCM) or ethyl acetate, consider adding a less polar solvent like diethyl ether, which can help to break up emulsions.
-
Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion by disrupting the fine droplets.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a highly effective method to force phase separation.
-
Avoid Vigorous Shaking: When performing extractions, gently invert the separatory funnel multiple times rather than shaking it vigorously.
Problem 2: Low Yield of Purified Product after Column Chromatography
Question: After performing flash column chromatography on my crude 3,4-difluorophenyl ketone/aldehyde, the yield of the purified product is significantly lower than expected. What are the potential causes and how can I improve my recovery?
Answer: Low recovery from column chromatography can be attributed to several factors. Consider the following troubleshooting steps:
-
Compound Instability on Silica Gel: Fluorinated compounds, particularly those with other functional groups, can sometimes be unstable on silica gel. To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (decomposition products) have appeared. If instability is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Improper Solvent System: An inappropriate eluent can lead to poor separation, causing co-elution with impurities or irreversible adsorption to the column. Ensure your chosen solvent system provides a good separation on TLC with an Rf value for your product ideally between 0.2 and 0.4.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, resulting in mixed fractions that are difficult to purify further. A general rule of thumb is to load an amount of crude material that is 1-5% of the weight of the stationary phase.
-
Product Streaking/Tailing: If your product streaks on the TLC plate, it will likely exhibit poor peak shape on the column, leading to low recovery of pure fractions. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonia in methanol can be beneficial.
Problem 3: Product "Oiling Out" During Recrystallization
Question: I am attempting to recrystallize my 3,4-difluorophenyl ketone, but it is separating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent. Here are some solutions:
-
Use a Lower Boiling Point Solvent: If the boiling point of your recrystallization solvent is higher than the melting point of your product, it will likely oil out. Select a solvent with a lower boiling point.
-
Employ a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystal growth.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, to remove some of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in reactions with this compound?
A1: The impurities will depend on the specific reaction being performed.
-
From Grignard Reactions:
-
Unreacted Starting Material: Unreacted this compound.
-
Over-addition Product: Tertiary alcohol formed from the addition of two equivalents of the Grignard reagent to the Weinreb amide. This is less common with Weinreb amides compared to esters but can occur, especially at higher temperatures.
-
Hydrolyzed Grignard Reagent: The corresponding hydrocarbon from the reaction of the Grignard reagent with trace water.
-
Coupling Products: Biphenyl-type byproducts from the coupling of the Grignard reagent.
-
-
From DIBAL-H Reductions:
-
Unreacted Starting Material: Unreacted this compound.
-
Over-reduction Product: The corresponding primary alcohol from the complete reduction of the Weinreb amide. This is more likely if the reaction temperature is not kept sufficiently low (ideally at -78 °C).
-
Starting Carboxylic Acid: 3,4-Difluorobenzoic acid, if the Weinreb amide is hydrolyzed during workup.
-
-
From the Synthesis of the Weinreb Amide:
-
Unreacted Starting Material: 3,4-Difluorobenzoyl chloride or 3,4-difluorobenzoic acid.
-
N,O-dimethylhydroxylamine hydrochloride: The starting amine salt.
-
Q2: What are some recommended solvent systems for flash column chromatography of 3,4-difluorophenyl ketones and aldehydes?
A2: The optimal solvent system will depend on the polarity of the specific product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
| Product Type | Recommended Starting Eluent System | Notes |
| Non-polar 3,4-difluorophenyl ketones | 5-20% Ethyl Acetate in Hexanes | Adjust the ratio based on the TLC Rf value. |
| Moderately polar 3,4-difluorophenyl ketones/aldehydes | 20-50% Ethyl Acetate in Hexanes | A gradient elution may be necessary for complex mixtures. |
| Polar 3,4-difluorophenyl ketones/aldehydes | 1-5% Methanol in Dichloromethane | For highly polar compounds that do not move in ethyl acetate/hexanes. |
Q3: What are suitable recrystallization solvents for 3,4-difluorophenyl ketones?
A3: The choice of recrystallization solvent is highly dependent on the specific structure of the ketone. It is always best to perform small-scale solubility tests first.
| Solvent/Solvent System | Compound Polarity | Notes |
| Ethanol/Water | Moderately Polar | Dissolve in hot ethanol and add water dropwise until cloudy. |
| Isopropanol/Water | Moderately Polar | Similar to ethanol/water. |
| Acetone/Hexane | Moderately to Low Polarity | Dissolve in warm acetone and add hexane as the anti-solvent. |
| Toluene/Hexane | Low Polarity | Effective for less polar aromatic compounds. |
| Methyl Tertiary Butyl Ether (MTBE)/Hexane | Low Polarity | Good for compounds that are too soluble in pure ethers. |
Q4: How does the 3,4-difluoro substitution affect the purification process?
A4: The two fluorine atoms on the aromatic ring increase the polarity and can influence the intermolecular interactions of the product.
-
Increased Polarity: The resulting ketones and aldehydes will be more polar than their non-fluorinated analogs. This may require more polar solvent systems for elution from silica gel.
-
Altered Solubility: The fluorine atoms can affect the solubility profile of the molecule. This may necessitate screening a wider range of solvents for recrystallization.
-
Potential for Stronger Interactions: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons and the basicity of the carbonyl oxygen, potentially leading to stronger interactions with the silica gel stationary phase. This can sometimes result in peak tailing during chromatography.[1]
Experimental Protocols
Protocol 1: General Workup Procedure for Grignard Reaction
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
If an emulsion persists, add brine or filter through Celite®.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Workup Procedure for DIBAL-H Reduction
-
Maintain the reaction mixture at -78 °C.
-
Slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[2]
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Grignard Additions to Weinreb Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Grignard additions to Weinreb amides. Our goal is to help you minimize side reactions and maximize the yield of your desired ketone product.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide over an ester or acid chloride for ketone synthesis with a Grignard reagent?
The main advantage of using a Weinreb amide (N-methoxy-N-methylamide) is the prevention of over-addition of the Grignard reagent to form a tertiary alcohol.[1][2][3][4][5] This is due to the formation of a stable, chelated tetrahedral intermediate upon the initial addition of the Grignard reagent.[2][6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, by which time any excess Grignard reagent has been quenched.[2][6]
Q2: What are the most common side reactions observed during Grignard additions to Weinreb amides?
The most common side reactions include:
-
Over-addition: Formation of a tertiary alcohol by the addition of a second equivalent of the Grignard reagent to the ketone product.[1][3] This is more likely with highly reactive Grignard reagents or at elevated temperatures.
-
Reduction: Reduction of the amide carbonyl to an alcohol. This can occur if the Grignard reagent has β-hydrogens, which can be transferred via a six-membered transition state (β-hydride elimination).
-
Enolate Formation: If the Weinreb amide possesses acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate. This consumes the starting material and the Grignard reagent, reducing the yield of the desired ketone.[4]
Q3: How can I minimize the formation of the tertiary alcohol byproduct (over-addition)?
Minimizing over-addition is critical for a successful Weinreb ketone synthesis. Key strategies include:
-
Low Reaction Temperature: Maintaining a low temperature (typically -78 °C to 0 °C) is crucial to stabilize the tetrahedral intermediate and prevent its premature collapse to the ketone.[6]
-
Accurate Stoichiometry: Precise control over the stoichiometry of the Grignard reagent is essential. Titrating the Grignard reagent immediately before use is highly recommended to determine its exact concentration.
-
Slow Addition: Adding the Grignard reagent slowly and dropwise to the solution of the Weinreb amide helps to maintain a low concentration of the nucleophile and control the reaction exotherm.
-
Inverse Addition: In some cases, adding the Weinreb amide solution to the Grignard reagent (inverse addition) can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Grignard addition to a Weinreb amide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ketone, with significant recovery of starting material. | 1. Inactive Grignard reagent. 2. Insufficient equivalents of Grignard reagent. 3. Reaction temperature is too low for the specific Grignard reagent. | 1. Use freshly prepared Grignard reagent or titrate the commercial solution before use. 2. Titrate the Grignard reagent and use a slight excess (e.g., 1.1-1.2 equivalents). 3. Gradually warm the reaction to a temperature where the starting material is consumed (monitor by TLC or LC-MS). |
| Significant formation of tertiary alcohol (over-addition product). | 1. Reaction temperature is too high. 2. Too large an excess of Grignard reagent was used. 3. The Grignard reagent is highly reactive (e.g., allylmagnesium bromide).[7] 4. The tetrahedral intermediate is not sufficiently stable. | 1. Maintain a lower reaction temperature (e.g., -78 °C). 2. Accurately titrate the Grignard reagent and use a smaller excess. 3. Add the Grignard reagent very slowly at a low temperature. Consider using a less reactive organometallic reagent if possible. 4. Ensure anhydrous conditions to prevent premature breakdown of the intermediate. |
| Formation of a reduced product (alcohol derived from the Weinreb amide). | 1. The Grignard reagent has accessible β-hydrogens (e.g., isopropylmagnesium bromide, n-butylmagnesium bromide). 2. The reaction temperature is too high, favoring the β-hydride elimination pathway. | 1. Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide, phenylmagnesium bromide). 2. Conduct the reaction at a lower temperature. |
| Low yield and complex mixture of products. | 1. The Weinreb amide has acidic α-protons, leading to enolate formation. 2. The Grignard reagent is acting as a base rather than a nucleophile. | 1. Use a non-nucleophilic base to form the enolate before adding the Grignard reagent if alkylation at the α-position is desired. 2. Use a more nucleophilic and less basic organometallic reagent if available. Consider the use of a Lewis acid additive to enhance the electrophilicity of the carbonyl. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to a Weinreb Amide
This protocol provides a general method for the synthesis of a ketone from a Weinreb amide.
Materials:
-
Weinreb amide
-
Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the Weinreb amide (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice-water bath).
-
Grignard Addition: Add the titrated Grignard reagent (1.1-1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the Weinreb amide over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Protocol 2: Titration of Grignard Reagent with Iodine
Accurate determination of the Grignard reagent concentration is crucial for reproducibility and minimizing side reactions.
Materials:
-
Grignard reagent solution
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware
Procedure:
-
Prepare LiCl/THF solution: Dissolve anhydrous LiCl (e.g., 4.2 g) in anhydrous THF (e.g., 100 mL) to make a 1 M solution.
-
Setup: In a flame-dried flask under an inert atmosphere, place a known weight of iodine (e.g., 254 mg, 1 mmol).
-
Dissolve Iodine: Add the LiCl/THF solution (e.g., 2 mL) to dissolve the iodine, forming a brown solution.
-
Titration: Slowly add the Grignard reagent solution dropwise from a syringe or burette to the stirred iodine solution at room temperature.
-
Endpoint: The endpoint is reached when the brown color of the iodine disappears and the solution becomes colorless or slightly yellow.
-
Calculation: Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the common side reactions in Grignard additions to Weinreb amides.
Caption: Main reaction and side reaction pathways in Grignard additions to Weinreb amides.
Caption: A logical workflow for troubleshooting common issues in Weinreb ketone synthesis.
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. google.com [google.com]
- 7. reddit.com [reddit.com]
preventing over-addition in ketone synthesis
Welcome to the Technical Support Center for Ketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ketone synthesis experiments, with a specific focus on preventing the common issue of over-addition.
Frequently Asked Questions (FAQs)
Q1: What is over-addition in ketone synthesis and why does it occur?
A1: Over-addition is a common side reaction in ketone synthesis when using highly reactive organometallic reagents like Grignard or organolithium reagents with carboxylic acid derivatives such as esters or acid chlorides. The reaction proceeds in two steps: first, the organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. However, this newly formed ketone is often more reactive than the starting ester or acid chloride.[1] Consequently, a second equivalent of the organometallic reagent can attack the ketone, leading to the formation of a tertiary alcohol as an undesired byproduct.[1][2] This occurs even when controlling the stoichiometry of the nucleophile.
Q2: How can I prevent over-addition when using Grignard or organolithium reagents?
A2: The most reliable method to prevent over-addition is to use a Weinreb-Nahm amide (N-methoxy-N-methylamide) as the starting material instead of an ester or acid chloride.[3] The Weinreb amide reacts with organometallic reagents to form a stable tetrahedral intermediate that is stabilized by chelation involving the methoxy group.[4] This stable intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[3][4] Other strategies include using less reactive organometallic reagents, or carefully controlling reaction conditions such as temperature.
Q3: What are Weinreb-Nahm amides and how do they work?
A3: Weinreb-Nahm amides are N-methoxy-N-methylamides that are particularly effective for the synthesis of ketones.[3] Their utility stems from their reaction with organolithium or Grignard reagents to form a stable five-membered chelate intermediate. This chelation between the lithium or magnesium cation, the carbonyl oxygen, and the N-methoxy oxygen prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[4][5] The desired ketone is then liberated during aqueous workup.
Q4: Are there any alternatives to the Weinreb synthesis for preventing over-addition?
A4: Yes, there are several alternatives. One approach is the reaction of a Grignard reagent with a nitrile, which, after hydrolysis, yields a ketone.[6] Another method involves the reaction of an organolithium reagent with a carboxylic acid.[4] Additionally, converting esters to thioesters can facilitate a more controlled synthesis of ketones.[7] More recently, catalytic methods, such as photoredox/nickel dual catalysis, have been developed for the synthesis of ketones from carboxylic acids and organohalides, offering excellent functional group tolerance.[8]
Troubleshooting Guides
Issue 1: Formation of tertiary alcohol byproduct when using Grignard reagents with esters.
-
Cause: The intermediate ketone is more reactive than the starting ester, leading to a second nucleophilic attack by the Grignard reagent.[1]
-
Solutions:
-
Lower the Reaction Temperature: Performing the reaction at cryogenic temperatures (e.g., -40 °C or lower) can significantly reduce the rate of the second addition, favoring the formation of the ketone.[9][10]
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent dropwise to the ester solution can help to maintain a low concentration of the nucleophile, thereby minimizing over-addition.
-
Inverse Addition: In some cases, adding the ester to the Grignard reagent solution (inverse addition) may offer better control, although this is less common.
-
Use a Less Reactive Grignard Reagent: Sterically hindered Grignard reagents may show a lower propensity for over-addition.
-
Switch to a Weinreb-Nahm Amide: This is the most robust solution to prevent over-addition.[3]
-
Issue 2: Low yield of ketone when reacting organolithium reagents with acid chlorides.
-
Cause: Similar to Grignard reagents, highly reactive organolithium reagents can lead to over-addition. The reaction can also be difficult to control in standard batch chemistry.
-
Solutions:
-
Continuous Flow Chemistry: Utilizing a continuous flow reactor can minimize over-addition by providing precise control over reaction time and temperature, preventing the formation of the undesired tertiary alcohol.[11]
-
Careful Stoichiometry Control: Precise control over the amount of organolithium reagent is crucial. Using a slight excess can sometimes be beneficial, but large excesses will promote over-addition.
-
Quenching Excess Reagent: The use of a quenching agent like trimethylsilyl chloride can be employed to destroy any excess organolithium reagent before it can react with the newly formed ketone.[5]
-
Quantitative Data Summary
The following table summarizes the performance of various ketone synthesis methods, providing a basis for comparison.
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Organolithium Reagents | Carboxylic Acid, Organolithium Reagent (2 equiv.) | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90 |
| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | 0 to rt | 75-95 |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 |
Table adapted from a comparative guide on ketone synthesis methodologies.[4]
Experimental Protocols
Protocol 1: Weinreb Ketone Synthesis
This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[4]
Procedure:
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.2 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the pure ketone.
Protocol 2: Ketone Synthesis via Organolithium Addition to a Carboxylic Acid
This protocol outlines the synthesis of a ketone from a carboxylic acid and an organolithium reagent.[4]
Procedure:
-
Prepare a solution of the carboxylic acid (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.0 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone using column chromatography.
Visualizations
Caption: Troubleshooting workflow for over-addition in ketone synthesis.
Caption: Simplified mechanism of the Weinreb ketone synthesis.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Weinreb Amide Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Weinreb amide reactions, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of Weinreb amide reactions, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The reaction between the Weinreb amide and the organometallic reagent did not go to completion. | - Before workup, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS).- If incomplete, consider extending the reaction time or increasing the temperature (if the substrate is stable). |
| Hydrolysis of Weinreb Amide: The Weinreb amide was hydrolyzed back to the corresponding carboxylic acid during workup. | - Ensure the quenching step is performed at a low temperature (typically 0 °C or below) to minimize hydrolysis.[1]- Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids. | |
| Product Loss During Extraction: The desired ketone or aldehyde product has some water solubility and is being lost in the aqueous layer. | - Increase the salinity of the aqueous layer by washing with brine (saturated NaCl solution). This can decrease the solubility of the organic product in the aqueous phase.- Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. | |
| Decomposition of Product: The product may be unstable to the workup conditions (e.g., acidic or basic pH). | - If the product is acid-sensitive, consider a quench with a milder reagent like saturated aqueous NH₄Cl or even water.[2]- If the product is base-sensitive, avoid basic washes (e.g., NaHCO₃) or use a very dilute and cold basic solution. | |
| Emulsion Formation During Extraction | Presence of Fine Particulate Matter: Insoluble byproducts (e.g., magnesium salts) can stabilize emulsions. | - Add a small amount of a saturated salt solution, such as brine, to help break the emulsion.- If the emulsion persists, filtration through a pad of Celite® or glass wool can help remove particulate matter. |
| High Concentration of Reactants or Byproducts: This can increase the viscosity of the solution and promote emulsion formation. | - Dilute the reaction mixture with more of the organic extraction solvent before performing the aqueous wash. | |
| Difficulty with Layer Separation | Similar Densities of Organic and Aqueous Layers: This is common when using chlorinated solvents like dichloromethane (DCM). | - Add brine to the aqueous layer to increase its density.- If using DCM, consider switching to a less dense, water-immiscible organic solvent for extraction, such as ethyl acetate or diethyl ether, if compatible with the product's solubility.[3] |
| Presence of N-methoxy-N-methylhydroxylamine byproduct in final product | Incomplete reaction or hydrolysis of the tetrahedral intermediate. | - Ensure the reaction goes to completion before workup.- A gentle acidic wash (e.g., dilute HCl or citric acid) during the workup can help to protonate and remove the basic N,O-dimethylhydroxylamine. |
| Over-addition Product (Tertiary Alcohol) Detected | Breakdown of the Chelated Intermediate: The tetrahedral intermediate, which prevents over-addition, may not be stable under the reaction or workup conditions.[1] | - Maintain a low reaction temperature throughout the addition of the organometallic reagent and during the quench.[1]- Use a less reactive organometallic reagent if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Weinreb amide reaction?
A1: A typical workup procedure involves four main steps: quenching the reaction, aqueous extraction, drying the organic layer, and purification of the final product. The specific reagents and conditions can be adjusted based on the properties of the starting materials and the desired product.
Q2: What is the purpose of quenching the reaction?
A2: Quenching is performed to neutralize any unreacted organometallic reagent and to initiate the hydrolysis of the stable tetrahedral intermediate to form the desired ketone or aldehyde.[4] This is a critical step, and the choice of quenching agent can impact the final yield and purity.
Q3: Which quenching agent should I use?
A3: The choice of quenching agent depends on the stability of your product.
-
Saturated aqueous ammonium chloride (NH₄Cl): This is a mildly acidic and commonly used quenching agent that is suitable for most products.[2]
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄): These can be used for less sensitive substrates to ensure complete hydrolysis of the intermediate.
-
Water or saturated sodium bicarbonate (NaHCO₃): These are used for acid-sensitive products. However, quenching with water can sometimes be slow, and using bicarbonate will result in gas evolution (CO₂), which must be managed carefully.
Q4: My product seems to be water-soluble. How can I improve my extraction efficiency?
A4: If your product has some water solubility, you can improve extraction efficiency by:
-
Using a more nonpolar extraction solvent: Solvents like ethyl acetate or diethyl ether are commonly used. The choice depends on the polarity of your product.
-
Salting out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer will decrease the solubility of your organic product in the water, driving it into the organic layer.
-
Performing multiple extractions: It is more effective to perform several small-volume extractions than one large-volume extraction.
Q5: I am seeing an unknown byproduct in my final product. What could it be?
A5: Common byproducts in Weinreb amide reactions can include:
-
N-methoxy-N-methylamide starting material: If the reaction was incomplete.
-
The corresponding carboxylic acid: If the Weinreb amide hydrolyzed during workup.
-
N,O-dimethylhydroxylamine: From the breakdown of the Weinreb amide.[5]
-
Tertiary alcohol: If over-addition of the organometallic reagent occurred.[2]
Proper purification, typically by column chromatography, is necessary to remove these byproducts.
Data Presentation
The following tables provide representative data on how different workup conditions can influence the outcome of a Weinreb amide reaction. Note: The following data is synthesized from typical outcomes and may not represent a specific reaction.
Table 1: Effect of Quenching Agent on Product Yield
| Quenching Agent (at 0 °C) | Product | Typical Yield (%) | Notes |
| Saturated aq. NH₄Cl | Phenyl ethyl ketone | 85-95% | Mild conditions, generally high yields. |
| 1 M HCl | Phenyl ethyl ketone | 80-90% | Can be slightly lower due to potential for side reactions with acid-sensitive groups. |
| Saturated aq. NaHCO₃ | Phenyl ethyl ketone | 75-85% | Slower hydrolysis of the intermediate may lead to lower yields. |
Table 2: Effect of Extraction Solvent on Product Recovery
| Extraction Solvent | Product | Typical Recovery (%) | Notes |
| Ethyl Acetate | Acetophenone | >95% | Good for a wide range of ketone polarities. |
| Diethyl Ether | Acetophenone | >95% | Good for less polar ketones; more volatile. |
| Dichloromethane (DCM) | Acetophenone | >95% | Can sometimes lead to emulsion issues.[3] |
Experimental Protocols
Standard Workup Procedure for a Grignard Reaction with a Weinreb Amide
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Caution: The quenching of reactive organometallic reagents can be exothermic.
-
Continue stirring for 10-15 minutes at 0 °C, then allow the mixture to warm to room temperature.
-
-
Aqueous Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as ethyl acetate.
-
Add water to dissolve the salts.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
1 M HCl (to remove any basic byproducts).
-
Saturated aqueous NaHCO₃ (to neutralize the acid wash). Caution: CO₂ evolution.
-
Brine (to remove excess water and aid in drying).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure ketone or aldehyde.
-
Visualizations
Caption: General workflow for the workup and purification of a Weinreb amide reaction product.
Caption: A simplified decision tree for troubleshooting low product yield in a Weinreb amide reaction workup.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. orientjchem.org [orientjchem.org]
Technical Support Center: Stability and Handling of Weinreb Amides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Weinreb amides under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable are Weinreb amides to acidic and basic conditions?
Weinreb amides (N-methoxy-N-methylamides) are known to be robust functional groups, generally stable to a variety of reaction conditions, which is a key advantage in their application in synthesis.[1] Compared to other carboxylic acid derivatives like esters or acid chlorides, amides are significantly more resistant to hydrolysis.[2][3] This stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which gives the C-N bond partial double bond character.[3][4]
Cleavage of a Weinreb amide typically requires harsh conditions, such as prolonged heating with strong acids or bases.[2][5] Under the mild acidic or basic conditions used in typical aqueous workups for reactions involving Weinreb amides (e.g., ketone synthesis), hydrolysis is generally not observed to a significant extent.
Q2: What are the typical conditions required to hydrolyze a Weinreb amide?
Hydrolysis of Weinreb amides is not a facile transformation and necessitates forcing conditions. These conditions are generally similar to those required for the hydrolysis of other unreactive amides.
-
Acidic Hydrolysis: This typically involves refluxing the Weinreb amide in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, for an extended period.[2][5]
-
Basic Hydrolysis: Saponification of a Weinreb amide can be achieved by heating it with a strong base, such as aqueous sodium hydroxide or potassium hydroxide, often under reflux.[5][6]
It is important to note that these are degradative conditions and are generally avoided unless the cleavage of the Weinreb amide is the desired outcome.
Q3: What are the products of Weinreb amide hydrolysis?
The hydrolysis of a Weinreb amide yields a carboxylic acid and N,O-dimethylhydroxylamine.
-
Under acidic conditions , the products will be the carboxylic acid and the hydrochloride salt of N,O-dimethylhydroxylamine.
-
Under basic conditions , the products will be the carboxylate salt and free N,O-dimethylhydroxylamine.
Troubleshooting Guide
Issue 1: My Weinreb amide appears to be degrading during an aqueous workup.
Possible Cause: While generally stable, prolonged exposure to even moderately acidic or basic conditions at elevated temperatures during workup could lead to slow hydrolysis. However, under standard workup procedures at room temperature, significant degradation is unlikely.
Solutions:
-
Minimize Contact Time: Perform the aqueous extraction steps efficiently to minimize the contact time of the Weinreb amide with the acidic or basic solution.
-
Maintain Low Temperatures: If possible, conduct the workup at a lower temperature (e.g., using an ice bath) to further reduce the rate of any potential hydrolysis.
-
Use Milder Reagents: For quenching reactions, consider using milder acids (e.g., saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) if the reaction chemistry allows.
Issue 2: I observe an unexpected N-methylamide byproduct after treating my Weinreb amide with a very strong, non-nucleophilic base.
Possible Cause: In the presence of very strong and sterically hindered bases (e.g., LDA, t-BuOK), Weinreb amides can undergo a side reaction involving an E2 elimination.[7] This is a known, though less common, reactivity pathway.[7]
Mechanism: The strong base abstracts a proton from the N-methoxy group, leading to the elimination of formaldehyde and the formation of an N-methylamide anion, which is then protonated upon workup to give the N-methylamide.[7]
Solutions:
-
Avoid Excessively Strong, Non-Nucleophilic Bases: If the desired transformation does not require such a strong base, consider using a milder alternative.
-
Control Stoichiometry: Use the minimum required amount of the strong base.
-
Lower Reaction Temperature: This side reaction may be suppressed at lower temperatures.
Quantitative Data Summary
| Condition | Reagents | Temperature | Rate of Hydrolysis | Primary Products |
| Acidic | 6M HCl or H₂SO₄ | Reflux | Very Slow | R-COOH + MeO(Me)NH₂⁺Cl⁻ |
| Basic | 6M NaOH or KOH | Reflux | Very Slow | R-COO⁻Na⁺ + MeO(Me)NH |
| Mild Acidic | 1M HCl | Room Temp | Negligible | - |
| Mild Basic | Sat. NaHCO₃ | Room Temp | Negligible | - |
Experimental Protocols for Forced Hydrolysis
The following are general protocols for the hydrolysis of unreactive amides, which can be adapted for the cleavage of Weinreb amides. Caution: These are harsh conditions that may affect other functional groups in the molecule.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Weinreb amide (1.0 eq.) in a suitable amount of 6 M aqueous hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction may require several hours to reach completion.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product carboxylic acid is solid, it may precipitate upon cooling and can be isolated by filtration.
-
Alternatively, extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend or dissolve the Weinreb amide (1.0 eq.) in a 6 M aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. This may take several hours.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic organic impurities.
-
Acidify the aqueous layer carefully with cold 6 M HCl until the pH is ~1-2.
-
Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a Weinreb amide.
Caption: Base-catalyzed hydrolysis of a Weinreb amide.
Caption: E2 elimination side reaction of Weinreb amides.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Grignard Reaction Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sluggish Grignard reagents.
Troubleshooting Guide
Issue: Grignard reaction fails to initiate.
Possible Cause 1: Passivated Magnesium Surface
The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1]
Solutions:
-
Chemical Activation: Introduce a small amount of an activating agent to disrupt the oxide layer. Common activators include a crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or diisobutylaluminium hydride (DIBAL-H).[2][3][4] The disappearance of iodine's color or the evolution of ethylene gas from DBE are indicators of successful initiation.[1][5]
-
Mechanical Activation: Physically disrupt the oxide layer by crushing the magnesium turnings with a glass rod against the side of the flask or by continuous stirring of the dry magnesium under an inert atmosphere.[4][6][7]
-
Sonication: Place the reaction flask in an ultrasonic bath to clean the magnesium surface and promote initiation.[4][8]
Possible Cause 2: Presence of Moisture or Protic Solvents
Grignard reagents are highly sensitive to moisture and will be quenched by water, alcohols, or any protic solvent.[9]
Solutions:
-
Rigorous Drying: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[10]
-
Anhydrous Solvents: Use freshly distilled, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon to prevent exposure to atmospheric moisture.[11]
Issue: Low yield of Grignard reagent or desired product.
Possible Cause 1: Sluggish Organic Halide
Aryl, vinyl, and sterically hindered alkyl halides can be unreactive.
Solutions:
-
Choice of Halide: Reactivity follows the trend R-I > R-Br > R-Cl. If using a chloride, consider switching to the corresponding bromide or iodide.[4]
-
Choice of Solvent: Tetrahydrofuran (THF) is a more polar and higher-boiling solvent than diethyl ether, which can enhance the rate of reaction and solubility, often leading to better yields for less reactive halides.[10][12]
-
"Turbo-Grignard" Reagents: The addition of anhydrous lithium chloride (LiCl) can significantly accelerate the formation of Grignard reagents from challenging organic bromides by breaking up polymeric aggregates of the Grignard reagent.[13][14][15]
-
Rieke Magnesium: For extremely unreactive halides, consider preparing highly reactive Rieke magnesium.[3][16][17]
Possible Cause 2: Side Reactions
The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting organic halide.[4]
Solutions:
-
Slow Addition: Add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[18]
-
Temperature Control: Maintain a gentle reflux; excessive heat can favor side reactions.[18]
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of a successful Grignard reaction initiation? A successful initiation is typically marked by the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent, the appearance of a cloudy grey or brownish color in the reaction mixture, and a noticeable exotherm (heat generation).[1]
Q2: When should I choose THF over diethyl ether as a solvent? THF is generally preferred for less reactive organic halides, such as aryl or vinyl halides, due to its higher boiling point and better solvating ability for the Grignard reagent.[10][12] However, for highly reactive halides like methyl iodide, diethyl ether may be a better choice as magnesium iodide has lower solubility in THF.[19]
Q3: What is Rieke magnesium and when is it used? Rieke magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium.[3][16] It is used for organic halides that are unreactive under standard Grignard conditions.
Q4: How does sonication help in Grignard reactions? Ultrasound provides mechanical energy that helps to break the passivating magnesium oxide layer on the surface of the magnesium, thereby exposing fresh, reactive metal to the organic halide and initiating the reaction.[4][8]
Q5: What are "Turbo-Grignard" reagents? "Turbo-Grignard" reagents are prepared by adding anhydrous lithium chloride (LiCl) to the reaction mixture. LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species, which significantly accelerates the reaction.[13][14][15]
Data Presentation
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine (I₂) Activation | Reacts with Mg to form MgI₂, creating reactive sites. | Simple to use, visual indication of initiation. | Can lead to Wurtz coupling if used in excess.[18] |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form MgBr₂ and ethene gas, cleaning the surface. | Highly effective for stubborn reactions.[3] | Introduces another halide into the system. |
| DIBAL-H Activation | Reduces the MgO layer and dries the solvent. | Effective at low temperatures.[1][2] | Pyrophoric, requires careful handling. |
| Mechanical Stirring | Physically breaks the MgO layer. | Avoids chemical contaminants.[4] | May not be sufficient for very unreactive halides. |
| Sonication | Cavitation bubbles clean the Mg surface. | Fast and efficient initiation.[8] | Requires an ultrasonic bath. |
| Rieke Magnesium | Highly active, fine Mg powder. | Reacts with very unreactive halides.[16][17] | Requires separate preparation of the reagent. |
| "Turbo-Grignard" (LiCl) | Breaks up Grignard aggregates, increasing reactivity. | Dramatically increases reaction rates and yields.[13][14] | Requires the use of anhydrous LiCl. |
Table 2: Representative Yields with Different Halides and Solvents
| Organic Halide | Solvent | Activator | Typical Yield (%) | Reference(s) |
| Benzyl Chloride | Diethyl Ether | DIBAL-H | 94 | [20] |
| Benzyl Chloride | THF | DIBAL-H | 27 | [20] |
| Benzyl Chloride | 2-MeTHF | DIBAL-H | 90 | [20] |
| Bromoanisole | Diethyl Ether | I₂ | 79 | [21] |
| Bromoanisole | THF | I₂ | 68 | [21] |
| Bromoanisole | 2-MeTHF | DIBAL-H | 72 | [21] |
| Alkyl Iodide | Ethereal | N/A | 85-95 | [4] |
| Alkyl Bromide | Ethereal | N/A | 70-90 | [4] |
| Alkyl Chloride | Ethereal | N/A | 50-80 | [4] |
Experimental Protocols
Protocol 1: Activation with 1,2-Dibromoethane (DBE)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings under a nitrogen atmosphere.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
Add a few drops of 1,2-dibromoethane. Initiation is indicated by the gentle evolution of ethylene gas.[3]
-
Once initiation is confirmed, begin the dropwise addition of the organic halide solution in anhydrous THF.
Protocol 2: Activation with DIBAL-H
-
In a flame-dried flask under an inert atmosphere, suspend magnesium turnings in anhydrous THF.
-
To this suspension, add a small amount (typically 1-5 mol%) of a 1 M solution of DIBAL-H in hexanes dropwise via syringe.[2]
-
Once initiated, proceed with the slow addition of the organic halide.
Protocol 3: Preparation of Rieke Magnesium (using Potassium)
-
In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous magnesium chloride (MgCl₂) and potassium metal.
-
Add anhydrous THF and reflux the mixture with vigorous stirring for several hours. The reaction mixture will turn dark brown or black, indicating the formation of finely divided, highly reactive magnesium.[16]
-
The resulting slurry of Rieke magnesium can be used directly for the preparation of Grignard reagents from unreactive halides.
Protocol 4: Preparation of a "Turbo-Grignard" Reagent
-
In a flame-dried flask, place anhydrous lithium chloride (LiCl) and magnesium turnings.
-
Heat the flask under vacuum to ensure all moisture is removed, then cool under an inert atmosphere.
-
Add anhydrous THF, followed by the slow addition of the organic halide (e.g., isopropyl chloride).[13][15]
-
The resulting i-PrMgCl·LiCl solution is a highly effective reagent for halogen-magnesium exchange reactions with sluggish aryl and heteroaryl bromides.[13]
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Overview of magnesium activation methods.
Caption: Logical relationships in troubleshooting Grignard reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ochemacademy.com [ochemacademy.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
- 13. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Rieke metal - Wikipedia [en.wikipedia.org]
- 17. "Rieke magnesium-mediated transformation of conjugated dienes into nove" by Matthew Scott Sell [digitalcommons.unl.edu]
- 18. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Removal of N,O-dimethylhydroxylamine Hydrochloride Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,O-dimethylhydroxylamine hydrochloride, a common byproduct in reactions such as Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of N,O-dimethylhydroxylamine hydrochloride that influence its removal?
A1: N,O-dimethylhydroxylamine hydrochloride is a salt, making it highly soluble in aqueous solutions.[1][2] It is also soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1][2] Its basic nitrogen atom allows for manipulation of its solubility through pH adjustment. In acidic solutions, it exists as a protonated, highly water-soluble salt. In basic solutions, it is deprotonated to the free amine, which has some solubility in organic solvents.
Q2: What is the most common method for removing N,O-dimethylhydroxylamine hydrochloride?
A2: The most common and straightforward method is an aqueous workup involving acid-base extraction. This leverages the high water solubility of the hydrochloride salt.
Q3: Can I remove N,O-dimethylhydroxylamine hydrochloride by distillation?
A3: While the free base, N,O-dimethylhydroxylamine, has a relatively low boiling point, direct distillation from a reaction mixture is often challenging due to the presence of other volatile components and the fact that it is typically present as the non-volatile hydrochloride salt. Azeotropic distillation with solvents like isopropyl alcohol has been used in specific purification procedures.
Q4: Are there alternative methods to aqueous extraction for removing this byproduct?
A4: Yes, alternative methods include silica gel chromatography, the use of scavenger resins, and crystallization. The choice of method depends on the properties of the desired product and the specific impurities present.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of N,O-dimethylhydroxylamine hydrochloride.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
Symptoms:
-
A stable, milky layer forms between the aqueous and organic phases that does not separate after settling.
-
Difficulty in cleanly separating the two layers.
Possible Causes:
-
High concentration of reagents or byproducts acting as surfactants.
-
Vigorous shaking of the separatory funnel.
-
Similar densities of the aqueous and organic phases.
Solutions:
| Solution | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. |
| Filtration | Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion. |
| Solvent Addition | Adding more of the organic solvent can sometimes dilute the emulsifying agent and facilitate separation. Adding a different, less polar co-solvent like hexane may also help. |
| Gentle Swirling | In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to minimize emulsion formation. |
Issue 2: Incomplete Removal of the Byproduct After Aqueous Washes
Symptoms:
-
¹H NMR analysis of the product still shows characteristic peaks for N,O-dimethylhydroxylamine (singlets around 2.8 ppm and 3.7 ppm, although shifts can vary).
-
The desired product is contaminated with a polar impurity.
Possible Causes:
-
Insufficient number of aqueous washes.
-
Incorrect pH of the wash solutions.
-
The desired product has some water solubility, leading to co-extraction.
Solutions:
| Solution | Description |
| Increase Number of Washes | Perform additional washes with the appropriate aqueous solution (e.g., 1M HCl or saturated NaHCO₃). Three to five washes are often sufficient. |
| Verify pH of Aqueous Layers | After each wash, check the pH of the aqueous layer to ensure it is acidic or basic as intended. Adjust with concentrated acid or base if necessary. |
| Back-Extraction | If the product has some water solubility, the aqueous layers can be combined and re-extracted with a fresh portion of the organic solvent to recover any dissolved product. |
| Use of Scavenger Resins | For stubborn cases, passing the organic solution through a cartridge containing an acidic scavenger resin (e.g., a sulfonic acid-functionalized silica) can effectively bind and remove the basic byproduct.[3] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is a general guideline for removing N,O-dimethylhydroxylamine hydrochloride from a reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Methodology:
-
Initial Dilution: Dilute the reaction mixture with the organic solvent used in the reaction (e.g., 2-3 volumes of DCM or ethyl acetate).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Gently invert the funnel several times, venting frequently. Allow the layers to separate and drain the aqueous (lower) layer. Repeat this acidic wash two more times.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.
-
Basic Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove other acidic impurities. Be cautious of CO₂ evolution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the absence of N,O-dimethylhydroxylamine hydrochloride signals.
Protocol 2: Removal Using a Scavenger Resin
This method is suitable for removing trace amounts of N,O-dimethylhydroxylamine hydrochloride after a preliminary workup or when the desired product is sensitive to aqueous conditions.
Methodology:
-
Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene or silica resin (e.g., SiliaBond® Tosic Acid).[3]
-
Resin Preparation: Prepare a slurry of the scavenger resin in the same organic solvent as the reaction mixture. Pack the slurry into a solid-phase extraction (SPE) cartridge or a small gravity column.
-
Loading: Dissolve the crude product in a minimal amount of the organic solvent and load it onto the prepared cartridge or column.
-
Elution: Elute the desired product from the resin using the organic solvent. The N,O-dimethylhydroxylamine byproduct will remain bound to the acidic resin.
-
Collection and Concentration: Collect the fractions containing the product and concentrate the solvent under reduced pressure.
-
Analysis: Verify the purity of the product by ¹H NMR or an appropriate analytical technique.
Data Presentation
Table 1: Solubility of N,O-dimethylhydroxylamine Hydrochloride
| Solvent | Solubility | Reference |
| Water | High | [1][2] |
| Methanol | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Sparingly | |
| Ethyl Acetate | Sparingly | |
| Diethyl Ether | Insoluble |
Visualizations
References
Validation & Comparative
A Comparative Guide to 3,4-Difluoro-N-methoxy-N-methylbenzamide and Other Acylating Agents
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, with other common acylating agents, namely acyl chlorides and acid anhydrides. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed choice of reagent for their specific synthetic needs, supported by experimental data and detailed protocols.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry. The reactivity of acylating agents varies significantly, influencing their utility in different synthetic scenarios.
-
Acyl Chlorides: These are among the most reactive acylating agents, often reacting rapidly with a wide range of nucleophiles. However, their high reactivity can sometimes lead to over-reaction and the generation of corrosive hydrochloric acid as a byproduct.[1][2]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, acid anhydrides offer a balance of reactivity and selectivity. The byproduct of their reaction is a carboxylic acid, which is less corrosive than HCl.[1][2]
-
Weinreb Amides (N-methoxy-N-methylamides): This class of acylating agents offers a distinct advantage in their ability to prevent the common problem of over-addition of organometallic reagents. The tetrahedral intermediate formed during the reaction is stabilized by chelation with the methoxy group, making it stable at low temperatures and preventing a second nucleophilic attack.[3][4] this compound is a specific example of a Weinreb amide, valued for introducing the 3,4-difluorobenzoyl moiety, a common structural motif in bioactive molecules.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of this compound against 3,4-difluorobenzoyl chloride and 3,4-difluorobenzoic anhydride in the model N-acylation of benzylamine to produce N-benzyl-3,4-difluorobenzamide.
| Acylating Agent | Structure | MW ( g/mol ) | Reaction Time (h) | Yield (%) | Byproduct | Key Advantages | Key Disadvantages |
| This compound | 201.17 | 2-4 | ~95 (estimated) | N,O-dimethylhydroxylamine | Prevents over-addition with organometallics; stable reagent. | Generally requires an organolithium or Grignard reagent for ketone synthesis. | |
| 3,4-Difluorobenzoyl chloride | 176.55 | 1-2 | >70[5] | HCl | High reactivity, leading to shorter reaction times. | High reactivity can lead to poor selectivity; corrosive byproduct.[1][2] | |
| 3,4-Difluorobenzoic anhydride | 298.19 | 3-6 | ~90 (estimated) | 3,4-Difluorobenzoic acid | Less reactive and more selective than acyl chlorides; less corrosive byproduct. | May require a catalyst or higher temperatures for efficient reaction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. The following are representative protocols for the N-acylation of benzylamine with the three compared acylating agents.
Protocol 1: N-acylation of Benzylamine with this compound
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
After stirring for 30 minutes at -78 °C, add a solution of benzylamine (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-3,4-difluorobenzamide.
Protocol 2: N-acylation of Benzylamine with 3,4-Difluorobenzoyl Chloride
Materials:
-
3,4-Difluorobenzoyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure N-benzyl-3,4-difluorobenzamide.
Protocol 3: N-acylation of Benzylamine with 3,4-Difluorobenzoic Anhydride
Materials:
-
3,4-Difluorobenzoic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluorobenzoic anhydride (1.0 eq), benzylamine (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3,4-difluorobenzamide.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these acylation reactions, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathway for Weinreb amides and a general experimental workflow.
Conclusion
The choice of an acylating agent is a nuanced decision that depends on the specific requirements of a chemical transformation.
-
This compound stands out for its ability to cleanly form ketones from organometallic reagents without the complication of over-addition, making it a valuable tool for the controlled synthesis of complex molecules.
-
3,4-Difluorobenzoyl chloride is the reagent of choice for rapid acylations where high reactivity is desired and potential side reactions can be managed.
-
3,4-Difluorobenzoic anhydride offers a middle ground, providing good reactivity with improved selectivity and a less harsh byproduct compared to the corresponding acyl chloride.
By understanding the distinct advantages and disadvantages of each class of acylating agent, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency and control.
References
A Comparative Guide to Ketone Synthesis: Exploring Alternatives to Weinreb Amides
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a cornerstone of molecular construction. While the Weinreb amide has long been a reliable tool for this transformation, a diverse array of alternative methods has emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of prominent alternatives to Weinreb amides for ketone synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
The Weinreb Amide: A Brief Overview
The Weinreb amide, an N-methoxy-N-methylamide, is renowned for its ability to react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists over-addition and collapses to the desired ketone only upon acidic workup. This controlled reactivity is its primary advantage.
Caption: General mechanism of the Weinreb ketone synthesis.
While effective, the preparation of Weinreb amides can sometimes be cumbersome, and their reactivity may be insufficient for certain substrates. This has spurred the development and refinement of several alternative protocols.
Organometallic Addition to Nitriles
A classical yet powerful alternative involves the reaction of Grignard or organolithium reagents with nitriles. The initial nucleophilic addition forms an imine anion, which is resistant to a second addition. Subsequent hydrolysis of the imine intermediate furnishes the ketone.[1][2][3][4][5][6][7][8][9]
Caption: Ketone synthesis from nitriles.
Comparative Data:
| R¹ | R² | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ph | Me | MeMgBr | Benzene/Ether | - | RT | >90 |
| n-Pr | Ph | PhMgBr | Diethyl ether | 2 | Reflux | 75 |
| c-Hex | Me | MeLi | THF | 1 | 0 to RT | 85 |
| PhCH₂ | Et | EtMgBr | Diethyl ether | 4 | RT | 82 |
Experimental Protocol: Synthesis of Acetophenone from Benzonitrile
-
A solution of methylmagnesium bromide (1.1 equiv.) in diethyl ether is added dropwise to a solution of benzonitrile (1.0 equiv.) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M aqueous HCl.
-
The mixture is stirred for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford acetophenone.
Acylation of Organometallic Reagents with Acyl Chlorides
The reaction of organometallic reagents with highly reactive acyl chlorides can lead to ketones. However, the use of highly reactive Grignard or organolithium reagents often results in the formation of tertiary alcohols due to over-addition.[10] To circumvent this, less reactive organometallic reagents are employed.
Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that react efficiently with hard acyl chlorides but are generally unreactive towards the resulting ketone, thus preventing over-addition.[10][11][12]
Caption: Ketone synthesis using Gilman reagents.
Comparative Data:
| R¹ | R² | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ph | Me | THF | 1 | -78 | 90 |
| n-Hex | Et | Diethyl ether | 2 | -78 to 0 | 85 |
| c-Pr | Ph | THF | 1.5 | -78 | 88 |
| PhCH=CH | n-Bu | THF | 2 | -78 | 80 |
Experimental Protocol: Synthesis of Benzophenone from Benzoyl Chloride
-
To a stirred suspension of CuI (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of phenyllithium (2.0 equiv.) in cyclohexane/ether is added dropwise.
-
The mixture is stirred at this temperature for 30 minutes to form the Gilman reagent.
-
A solution of benzoyl chloride (1.0 equiv.) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Organozinc Reagents (Blaise Ketone Synthesis)
The Blaise ketone synthesis utilizes organozinc compounds, which are less reactive than Grignard reagents, for the acylation of acyl chlorides.[13] While yields were initially moderate, modern variations have improved its utility.
Friedel-Crafts Acylation
For the synthesis of aryl ketones, the Friedel-Crafts acylation is a powerful and widely used method. It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[2][14][15][16]
Caption: Friedel-Crafts acylation for aryl ketones.
Comparative Data:
| Arene | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzene | Acetyl chloride | AlCl₃ | CS₂ | 1 | 0 to RT | 95 |
| Toluene | Propionyl chloride | AlCl₃ | Nitrobenzene | 2 | RT | 88 (p-isomer) |
| Anisole | Benzoyl chloride | FeCl₃ | CH₂Cl₂ | 3 | 0 | 92 (p-isomer) |
| Naphthalene | Acetyl anhydride | AlCl₃ | Dichloroethane | 4 | RT | 85 (1-acetyl) |
Experimental Protocol: Synthesis of 4-Methoxybenzophenone
-
Anhydrous aluminum chloride (1.2 equiv.) is suspended in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
Benzoyl chloride (1.0 equiv.) is added dropwise, followed by the dropwise addition of anisole (1.1 equiv.).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization from ethanol.
Modern Catalytic Methods
Recent advances in catalysis have provided milder and more functional-group-tolerant methods for ketone synthesis, often starting directly from carboxylic acids.
Fukuyama Coupling
The Fukuyama coupling involves the palladium-catalyzed reaction of a thioester with an organozinc reagent.[3][17][18][19][20] This method is prized for its mild reaction conditions and broad substrate scope, tolerating many sensitive functional groups.
Caption: The Fukuyama coupling reaction.
Comparative Data:
| R¹ (in Thioester) | R² (in Organozinc) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ph | Et | Pd(PPh₃)₄ | THF | 6 | 50 | 91 |
| 4-MeO-Ph | i-Pr | Pd₂(dba)₃/PPh₃ | THF | 8 | RT | 85 |
| Boc-NHCH₂ | PhCH₂ | Pd/C | Toluene | 12 | 60 | 88 |
| 3-pyridyl | c-Hex | Pd(OAc)₂/dppf | DMA | 10 | 80 | 78 |
Experimental Protocol: General Procedure for Fukuyama Coupling
-
To a solution of the thioester (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF under an inert atmosphere is added a solution of the organozinc reagent (1.2 equiv.) in THF.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography.
Decarboxylative Cross-Coupling
Photoredox and nickel dual catalysis has emerged as a powerful tool for the synthesis of ketones via the decarboxylative coupling of carboxylic acids (or their derivatives) with various coupling partners.[21][22][23][24][25][26][27][28] These methods are attractive due to the use of readily available carboxylic acids as starting materials.
Caption: General scheme for photoredox/nickel dual catalytic ketone synthesis.
Comparative Data:
| R¹COOH | R²-X | Photocatalyst | Ni-catalyst | Time (h) | Temp (°C) | Yield (%) |
| Adamantane-1-carboxylic acid | 4-Bromotoluene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiBr₂·glyme | 24 | RT | 85 |
| Cyclohexanecarboxylic acid | 1-Iodonaphthalene | 4CzIPN | NiCl₂·glyme | 16 | RT | 78 |
| Phenylacetic acid | 4-Vinylphenyl bromide | Ru(bpy)₃Cl₂ | Ni(cod)₂ | 18 | 25 | 82 |
| Boc-proline | Ethyl 4-bromobenzoate | Ir(ppy)₃ | NiCl₂(dme) | 20 | RT | 75 |
Experimental Protocol: General Procedure for Decarboxylative Acylation
-
In a nitrogen-filled glovebox, a vial is charged with the carboxylic acid (1.0 equiv.), the coupling partner (1.2 equiv.), the photocatalyst (1-2 mol%), the nickel catalyst (5-10 mol%), a ligand (e.g., a bipyridine), and a base (e.g., K₂CO₃).
-
Anhydrous, degassed solvent (e.g., DMA or DMF) is added, and the vial is sealed.
-
The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
After completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The synthesis of ketones has evolved significantly, offering a range of methodologies beyond the classical Weinreb amide approach. The choice of method depends on several factors, including the nature of the substrates, functional group tolerance, scalability, and the availability of starting materials and reagents. For simple, robust syntheses, classical methods like Grignard reactions with nitriles or Friedel-Crafts acylation remain highly relevant. For complex molecules with sensitive functionalities, modern catalytic methods such as the Fukuyama coupling and decarboxylative cross-couplings provide powerful and versatile alternatives. This guide serves as a starting point for navigating these options, enabling the informed selection of the optimal synthetic route for the efficient and successful preparation of ketones in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 5. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 9. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 19. Fukuyama Coupling [organic-chemistry.org]
- 20. Fukuyama Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. soci.org [soci.org]
- 22. Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nickel‐Mediated Photoreductive Cross Coupling of Carboxylic Acid Derivatives for Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 28. Graphitic carbon nitride/nickel dual catalysis for decarboxylative synthesis of unsymmetrical ketones from keto acids - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03641K [pubs.rsc.org]
yield comparison between Weinreb amides and acid chlorides in ketone synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical process in the construction of complex molecules. The choice of starting material for acylation reactions significantly impacts yield, purity, and functional group tolerance. This guide provides an objective comparison of two common precursors for ketone synthesis: Weinreb amides (N-methoxy-N-methylamides) and acid chlorides , focusing on their reaction yields with organometallic reagents.
The fundamental challenge in ketone synthesis via the addition of potent organometallic reagents (like Grignard or organolithium reagents) to acylating agents is the prevention of over-addition. The ketone product is itself susceptible to nucleophilic attack, leading to the formation of tertiary alcohols as byproducts. This guide will demonstrate that while both Weinreb amides and acid chlorides can be utilized, the former offers a more general and reliable solution to this problem.
At a Glance: Key Differences
| Feature | Weinreb Amide | Acid Chloride |
| Reactivity | Moderately electrophilic | Highly electrophilic |
| Over-addition Control | Excellent, due to stable chelated intermediate | Prone to over-addition with Grignard/organolithium reagents |
| Typical Yields | Generally high (often >80%) | Variable; can be low with reactive organometallics, but high yields are achievable with specific methods (e.g., organocuprates, catalysts, or process control) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be limited by the high reactivity of the acid chloride |
| Intermediate Stability | Forms a stable, five-membered chelated tetrahedral intermediate | Forms a transient, highly reactive tetrahedral intermediate |
Data Presentation: A Yield Comparison
The following table summarizes representative yields for ketone synthesis using Weinreb amides and acid chlorides with common organometallic reagents. It is important to note that a direct, side-by-side comparison for the synthesis of the same ketone under identical conditions is scarce in the literature. The data presented is a compilation from various sources to illustrate general trends.
| Ketone Product | Acylating Agent | Organometallic Reagent | Yield (%) | Reference |
| α-Siloxy ketone | α-Siloxy Weinreb amide | n-Butyllithium | 83% | [1] |
| α-Alkoxy ketone | α-Alkoxy Weinreb amide | Grignard Reagent | 80% (consistent) | --INVALID-LINK-- |
| Biaryl ketones | Various Weinreb amides | Functionalized Grignard Reagents | 65-82% | --INVALID-LINK-- |
| Aryl ketone | Aryl acid chloride | Ethylmagnesium bromide | 40% | --INVALID-LINK-- |
| Aryl ketone | Aryl acid chloride | Ethylmagnesium bromide with bis[2-(N,N-dimethylamino)ethyl] ether | 91% | --INVALID-LINK-- |
| 2-Hexanone | Hexanoyl chloride | Grignard Reagent with FeCl₃ catalyst | 70-75% | --INVALID-LINK-- |
| Benzophenone | Benzoyl chloride | Phenylmagnesium bromide | Low (major byproduct is triphenylmethanol) | --INVALID-LINK-- |
| Benzophenone | Benzoyl chloride & Benzene | AlCl₃ (Friedel-Crafts Acylation) | 80-89% | [2] |
| 3-Methoxypropiophenone | Propionitrile | Grignard Reagent (Continuous Flow) | 84% | [3] |
In-Depth Analysis
The Weinreb Amide: A Robust and Reliable Method
The Weinreb-Nahm ketone synthesis, developed in 1981, has become a cornerstone of modern organic synthesis due to its high yields and broad applicability.[1] The key to its success lies in the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent.
A significant advantage of the Weinreb amide is its ability to prevent the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, yielding an undesired tertiary alcohol.[4][5] This high level of control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, at which point any excess organometallic reagent has been quenched. The stability and versatility of Weinreb amides make them compatible with a wide array of functional groups, rendering them highly valuable in the total synthesis of complex natural products.
Acid Chlorides: A More Reactive, Less Selective Alternative
Acid chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents. However, this high reactivity is a double-edged sword when reacting with powerful nucleophiles like Grignard and organolithium reagents. The initially formed ketone is generally less reactive than the starting acid chloride, but it is still susceptible to attack by the organometallic reagent, leading to the formation of tertiary alcohols.[5]
While direct reaction often gives low yields of the desired ketone, several strategies have been developed to mitigate this issue:
-
Use of Less Reactive Organometallics: Organocuprates (Gilman reagents) or organocadmium reagents are less reactive than Grignard and organolithium reagents and often stop at the ketone stage when reacting with acid chlorides.
-
Catalysis: The use of catalysts, such as ferric chloride (FeCl₃), can improve the yield of the ketone.
-
Additives: The addition of ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the reactivity of the Grignard reagent, leading to higher selectivity for the ketone.
-
Process Optimization: Advanced techniques like continuous flow chemistry can offer better control over reaction conditions (e.g., temperature, stoichiometry, and reaction time), minimizing byproduct formation.[3]
-
Friedel-Crafts Acylation: For the synthesis of aryl ketones, the Friedel-Crafts acylation of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst is a high-yielding alternative, though it proceeds through a different (electrophilic aromatic substitution) mechanism.[2]
Experimental Protocols
Protocol 1: Synthesis of an α-Siloxy Ketone via a Weinreb Amide
This protocol describes the synthesis of an α-siloxy ketone from the corresponding Weinreb amide and an organolithium reagent, with a reported yield of 83%.[1]
Materials:
-
α-Siloxy Weinreb amide (1.0 mol equiv)
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (1.1 mol equiv) in hexanes
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
The α-siloxy Weinreb amide (186 mg, 0.60 mmol, 1.0 mol equiv) is dissolved in dry tetrahydrofuran (0.12 M) in a flame-dried flask under an argon atmosphere.
-
The solution is cooled to –78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.34 M solution in hexanes, 493 μL, 0.66 mmol, 1.1 mol equiv) is added dropwise to the stirred solution.
-
The resulting solution is stirred at –78 °C for 2.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (SiO₂; 5% EtOAc in hexanes) to afford the α-siloxy ketone as a colorless oil (153 mg, 83% yield).
Protocol 2: Synthesis of Benzophenone via Friedel-Crafts Acylation of Benzene with Benzoyl Chloride
This protocol describes a high-yielding synthesis of benzophenone, a classic example of the Friedel-Crafts acylation, with reported yields of 80-89%.[2]
Materials:
-
Anhydrous carbon tetrachloride (CCl₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Benzoyl chloride
-
Water
-
Steam distillation apparatus
Procedure:
-
In a 5-L two-necked, round-bottomed flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 455 g of anhydrous AlCl₃ and 1 L of dry CCl₄.
-
Cool the flask in an ice bath to 10-15°C. Add 50 cc of dry benzene at once to initiate the reaction.
-
Slowly and simultaneously, add a mixture of 390 g (440 cc) of dry benzene and 1 L of CCl₄ from one separatory funnel, and 562 g (465 cc) of benzoyl chloride from another over 2-3 hours. Maintain the temperature at 10-15°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then heat on a steam bath for 2 hours, or until the evolution of HCl ceases.
-
Cool the flask and slowly add about 500 cc of water.
-
Heat the mixture on a steam bath to remove most of the CCl₄, then perform a steam distillation for about one hour to remove the remaining CCl₄ and hydrolyze the intermediate to benzophenone.
-
Separate the upper benzophenone layer from the aqueous layer. Extract the aqueous layer with about 200 cc of benzene.
-
Combine the organic layers and distill under reduced pressure. The yield is 490–550 g (80–89%) of benzophenone boiling at 187–190°/15 mm.
Mandatory Visualization
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
A Comparative Guide to Analytical Techniques for Characterizing Weinreb Amide Reaction Products
For researchers, scientists, and drug development professionals, the Weinreb-Nahm ketone synthesis is a cornerstone method for creating carbon-carbon bonds due to its reliability and high functional group tolerance.[1] The reaction's success hinges on the formation of a stable, chelated tetrahedral intermediate that prevents the common issue of over-addition by organometallic reagents.[1][2][3] Consequently, rigorous characterization of the final ketone product, as well as the intermediate Weinreb amide, is critical to verify the reaction's outcome and ensure the purity and structural integrity of the target molecule.
This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in designing their characterization workflows.
At-a-Glance: Comparison of Key Analytical Techniques
The characterization of Weinreb amide reaction products is a multi-faceted process, with each analytical technique providing a unique piece of the structural puzzle. While chromatography is essential for purification, spectroscopic methods are indispensable for structural elucidation and confirmation.
| Technique | Primary Purpose | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Definitive structure elucidation and purity assessment.[4] | Precise chemical environment of ¹H and ¹³C nuclei, connectivity between atoms, number of protons.[4][5] | Provides the most comprehensive structural detail; excellent for identifying isomers and assessing purity.[6] | Requires relatively pure sample (>95%); can be time-consuming to analyze complex spectra. |
| Mass Spectrometry | Molecular weight confirmation and elemental formula determination.[7] | High-resolution mass-to-charge (m/z) ratio, enabling calculation of the elemental formula.[8] | Extremely sensitive (requires minimal sample); HRMS provides highly accurate mass measurements.[9] | Does not distinguish between isomers; fragmentation patterns can be complex to interpret. |
| FTIR Spectroscopy | Functional group identification and reaction monitoring.[7] | Presence or absence of key functional groups by identifying characteristic vibrational frequencies (e.g., C=O stretch).[10][11] | Fast, simple, and requires minimal sample preparation; excellent for tracking the conversion of the amide to the ketone.[12] | Provides limited structural information beyond functional groups; spectra can be complex in the "fingerprint region".[11] |
| Chromatography | Purification and reaction monitoring.[13] | Separation of the desired product from starting materials, by-products, and reagents; provides Rƒ value for purity check.[14] | Essential for isolating a pure product for further analysis; scalable from analytical (TLC) to preparative (flash column) levels.[15][16] | Primarily a separation technique, not a structure elucidation tool; choice of solvent system can be challenging.[17] |
In-Depth Analysis & Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of Weinreb reaction products. Both ¹H and ¹³C NMR are routinely used.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. For a Weinreb amide, characteristic signals include the N-methoxy (δ ~3.7 ppm) and N-methyl (δ ~3.2 ppm) singlets. Upon conversion to a ketone, these signals disappear, and new signals corresponding to protons adjacent to the carbonyl group appear.[6]
-
¹³C NMR: Shows the chemical shift of each unique carbon atom. The carbonyl carbon of the Weinreb amide appears around 168 ppm, while the resulting ketone carbonyl is typically further downfield.[18]
Table 1: Representative NMR Data for a Weinreb Reaction Product [18]
| Compound | Analysis | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) |
| 1-([1,1'-biphenyl]-4-yl)pentan-1-one | ¹H NMR (400 MHz, CDCl₃) | 8.04 (d, J = 8.1 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.63 (d, J = 7.9 Hz, 2H), 7.47 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.3 Hz, 1H), 3.00 (t, J = 7.4 Hz, 2H), 1.84 – 1.69 (m, 2H), 1.51 – 1.36 (m, 2H), 0.97 (t, J = 7.3 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | 200.2, 145.5, 139.9, 135.8, 128.9, 128.6, 128.1, 127.2, 127.2, 38.4, 26.6, 22.5, 13.9 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of the product by providing an exact mass, which can be used to determine the elemental formula with high confidence.[8] This technique is invaluable for ensuring that the desired transformation has occurred without unexpected additions or cleavages.
Table 2: Example HRMS Data for a Weinreb Reaction Product [18]
| Compound | Formula | Analysis | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 1-([1,1'-biphenyl]-4-yl)pentan-1-one | C₁₇H₁₈O | HRMS (APCI+) | 239.1430 | 239.1431 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the progress of a Weinreb amide reaction. The key is to observe the change in the carbonyl (C=O) stretching frequency.[10]
-
Weinreb Amide: Exhibits a characteristic C=O stretching absorption band around 1630-1680 cm⁻¹ .
-
Ketone Product: Shows a new, strong C=O stretching band at a higher frequency, typically in the range of 1680-1750 cm⁻¹ .[11][19]
The disappearance of the amide carbonyl peak and the appearance of the ketone carbonyl peak is a clear indicator of a successful reaction.
Table 3: Typical FTIR Carbonyl Stretching Frequencies [10][12]
| Functional Group | C=O Stretching Frequency (cm⁻¹) | Appearance |
| Weinreb Amide | ~1660 | Strong, sharp |
| Aliphatic Ketone | ~1715 | Strong, sharp |
| α,β-Unsaturated Ketone | ~1685 | Strong, sharp |
Experimental Protocols
Protocol 1: Purification via Flash Column Chromatography
This protocol outlines a standard procedure for the purification of a ketone product from a Weinreb amide reaction.
-
Reaction Workup: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot it on a TLC plate and elute with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives the desired product an Rƒ value of approximately 0.3.[14]
-
Column Preparation: Select a column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica.[20]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent). Carefully add the solution to the top of the column using a pipette. Allow the sample to absorb completely into the top layer of sand/silica.[20]
-
Elution and Collection: Carefully add the eluent to the column without disturbing the top layer. Apply positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[14] Collect fractions in test tubes and monitor their contents by TLC to identify and combine the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Analysis by NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[21]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the instrument's standard procedures.[4][5]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or the internal standard (TMS at δ 0.00 ppm). Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.[5]
Protocol 3: Analysis by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Instrument Calibration: Calibrate the mass spectrometer using an appropriate external or internal standard (lock mass) to ensure high mass accuracy across the desired m/z range.[22]
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system. Acquire data in a high-resolution mode (e.g., using an Orbitrap or FT-ICR analyzer) to obtain an accurate mass measurement.[9]
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass. Compare this to the expected formula of the target compound.[8]
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow from a crude reaction mixture to a fully characterized and purified final product.
Caption: Workflow for the purification and characterization of Weinreb reaction products.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. chromtech.com [chromtech.com]
- 17. biotage.com [biotage.com]
- 18. rsc.org [rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. rsc.org [rsc.org]
A Comparative Guide to the Spectroscopic Properties of 3,4-Difluorobenzophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3,4-difluorobenzophenone and its isomers, 2,4'-difluorobenzophenone and 4,4'-difluorobenzophenone. Understanding the distinct spectroscopic characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes available ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, outlines general experimental protocols for their acquisition, and presents a visual workflow for their synthesis and analysis.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3,4-Difluorobenzophenone | Data not readily available in searched resources. |
| 2,4'-Difluorobenzophenone | 7.87 (d, J=7.9 Hz, 2H), 7.55 (m, 1H), 7.53 (m, 1H), 7.28 (m, 2H), 7.16 (t, J=8.5 Hz, 2H)[1] |
| 4,4'-Difluorobenzophenone | 7.82 (dd, J=8.8, 5.4 Hz, 4H), 7.17 (t, J=8.6 Hz, 4H)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 3,4-Difluorobenzophenone | Full spectral data requires access to specialized databases such as SpectraBase.[3] |
| 2,4'-Difluorobenzophenone | Data not readily available in searched resources. |
| 4,4'-Difluorobenzophenone | Data available in various databases, though specific peak assignments are not consistently reported in open-access sources. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 3,4-Difluorobenzophenone | Data not readily available in searched resources. |
| 2,4'-Difluorobenzophenone | IR spectrum available, characteristic peaks expected for C=O (carbonyl) and C-F bonds. |
| 4,4'-Difluorobenzophenone | Characteristic absorptions for C=O stretch, C-F stretch, and aromatic C-H and C=C bonds are reported in the NIST WebBook.[4][5] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z Peaks and (Relative Intensity) |
| 3,4-Difluorobenzophenone | Molecular Ion (M⁺): 218.05.[6] |
| 2,4'-Difluorobenzophenone | 218 (M⁺, 36.5), 123 (100), 95 (37.6).[1] |
| 4,4'-Difluorobenzophenone | 218 (M⁺), 123, 95.[4][7] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of difluorobenzophenone derivatives. These should be adapted and optimized based on specific laboratory conditions and available instrumentation.
Synthesis Protocol: Friedel-Crafts Acylation
A general method for the synthesis of difluorobenzophenones is the Friedel-Crafts acylation of a substituted fluorobenzene with a corresponding benzoyl chloride in the presence of a Lewis acid catalyst.[8][9][10][11][12][13]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
-
Appropriate fluorobenzoyl chloride (e.g., 3,4-difluorobenzoyl chloride)
-
Fluorobenzene or a substituted fluorobenzene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the fluorobenzoyl chloride to the stirred suspension.
-
Add the fluorobenzene dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified difluorobenzophenone derivative in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a difluorobenzophenone derivative.
Caption: General workflow for synthesis and analysis.
References
- 1. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]
- 2. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 5. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 6. 85118-07-6 CAS MSDS (3,4-Difluorobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Structural Validation of Ketones from Weinreb Amides
For researchers, scientists, and drug development professionals, the synthesis of ketones is a pivotal step in the creation of complex molecules. The Weinreb amide synthesis has emerged as a robust and widely adopted method for preparing ketones, offering significant advantages over traditional approaches. This guide provides an objective comparison of the Weinreb amide method with other common ketone synthesis techniques, focusing on the validation of the final ketone structure. We present supporting experimental data, detailed methodologies, and a clear workflow for structural verification.
Performance Comparison of Ketone Synthesis Methods
The choice of synthetic route significantly impacts the purity and yield of the desired ketone, which in turn affects the complexity of purification and structural validation. The Weinreb amide approach is renowned for its ability to minimize common side reactions, such as over-addition of organometallic reagents, which often plagues classical methods.[1][2][3]
| Method | Key Advantages | Common Byproducts | Typical Yield (%) | Purity Profile |
| Weinreb Amide Synthesis | Excellent control, prevents over-addition, high yields, compatible with various functional groups.[1][4] | Minimal; unreacted starting materials. | 75-95[5] | High, simplifies purification. |
| Grignard Reagents with Acid Chlorides/Esters | Readily available starting materials. | Tertiary alcohols from over-addition, unreacted starting materials.[2] | Variable (can be low to moderate) | Often requires extensive purification to remove alcohol byproducts. |
| Friedel-Crafts Acylation | Effective for aromatic ketones, uses common reagents.[6][7] | Polysubstituted products, isomers (in some cases). | 55-96[8] | Generally good, but can be complicated by isomer separation. |
Detailed Experimental Protocols
Accurate structural validation begins with a clean and well-executed synthesis. Below are detailed protocols for the Weinreb amide synthesis and two common alternative methods.
Protocol 1: Weinreb Amide Ketone Synthesis
This method involves the reaction of a Weinreb amide with a Grignard or organolithium reagent.[5]
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Protocol 2: Ketone Synthesis via Grignard Reagent and Acid Chloride
This traditional method is prone to over-addition, leading to the formation of tertiary alcohols as a significant byproduct.[2]
Materials:
-
Acid chloride (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, >2.0 equiv for tertiary alcohol synthesis, carefully controlled for ketone)
-
Anhydrous diethyl ether or THF
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the acid chloride in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent. The stoichiometry is critical to minimize over-addition.
-
Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extract the product with diethyl ether.
-
Dry the organic layer and concentrate to obtain the crude product, which will likely be a mixture of ketone and tertiary alcohol.
-
Purify by column chromatography.
Protocol 3: Friedel-Crafts Acylation for Aromatic Ketones
This method is a classic electrophilic aromatic substitution reaction.[7][8]
Materials:
-
Aromatic compound (e.g., Toluene, 1.1 equiv)
-
Acyl chloride (e.g., 7-Bromoheptanoyl chloride, 1.0 equiv)
-
Lewis acid catalyst (e.g., Anhydrous aluminum chloride, AlCl₃, 1.3 equiv)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice and concentrated HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend anhydrous AlCl₃ in anhydrous DCM in a flask equipped with a dropping funnel.
-
Cool the suspension to 0-5 °C.
-
Add a solution of the acyl chloride in anhydrous DCM dropwise.
-
Subsequently, add a solution of the aromatic compound in anhydrous DCM dropwise, maintaining the temperature below 10 °C.[7]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[7]
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.[7]
Structural Validation Workflow
A systematic approach to structural validation is crucial to confirm the identity and purity of the synthesized ketone. The following workflow outlines the key analytical techniques employed.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3,4-Difluoro-N-methoxy-N-methylbenzamide in Large-Scale Synthesis of 3',4'-Difluoroacetophenone
In the landscape of pharmaceutical and fine chemical manufacturing, the efficient synthesis of ketone intermediates is a critical endeavor. This guide provides a comprehensive cost-benefit analysis of utilizing 3,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, for the large-scale production of 3',4'-difluoroacetophenone. This analysis is benchmarked against two prevalent alternative methods: Friedel-Crafts acylation and the Grignard reaction with an acyl chloride. The evaluation encompasses a detailed examination of economic viability, process efficiency, safety, and environmental impact to guide researchers, scientists, and drug development professionals in making informed decisions for industrial-scale synthesis.
Executive Summary
The synthesis of 3',4'-difluoroacetophenone, a key building block in medicinal chemistry, can be approached through several synthetic routes. The Weinreb amide method, utilizing this compound, offers high selectivity and mild reaction conditions, minimizing over-addition byproducts common in other organometallic reactions. However, this route involves a multi-step preparation of the Weinreb amide itself, which can impact the overall cost and process mass intensity.
In contrast, the traditional Friedel-Crafts acylation is a more direct approach but often requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, leading to significant waste streams and challenging work-up procedures. The Grignard reaction with 3,4-difluorobenzoyl chloride provides another direct route, but is often plagued by the formation of tertiary alcohol byproducts due to over-addition, thus reducing the yield of the desired ketone.
This guide will dissect each of these methodologies, presenting a quantitative comparison of their key performance indicators to provide a clear and objective assessment.
Comparative Analysis of Synthetic Routes
For the purpose of a standardized comparison, each synthetic route is evaluated for the production of 100 kg of 3',4'-difluoroacetophenone.
Route 1: The Weinreb Amide Approach
This two-step process involves the initial synthesis of this compound from 3,4-difluorobenzoic acid, followed by its reaction with a methylating agent, such as methylmagnesium bromide, to yield the target ketone.
Experimental Protocol: Synthesis of this compound
-
Activation: In a suitable reactor, 3,4-difluorobenzoic acid is converted to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an appropriate solvent like dichloromethane (DCM).
-
Amidation: The resulting acid chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to form this compound.
-
Purification: The crude product is purified through extraction and crystallization to yield the final Weinreb amide.
Experimental Protocol: Synthesis of 3',4'-Difluoroacetophenone via Weinreb Amide
-
Reaction: The purified this compound is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Addition: The solution is cooled, and methylmagnesium bromide (typically a 3M solution in THF) is added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Quenching and Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude 3',4'-difluoroacetophenone is purified by distillation or crystallization.
Route 2: Friedel-Crafts Acylation
This one-step method involves the direct acylation of 1,3-difluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 3',4'-Difluoroacetophenone via Friedel-Crafts Acylation
-
Complex Formation: Anhydrous aluminum chloride is suspended in a solvent, which can be excess 1,3-difluorobenzene or a chlorinated solvent.
-
Acylation: Acetyl chloride or acetic anhydride is added to the suspension, forming the acylium ion electrophile.
-
Reaction: The reaction mixture is stirred, often with heating, to drive the reaction to completion.
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto ice and hydrochloric acid. The organic product is extracted with a suitable solvent.
-
Purification: The crude product is washed, dried, and purified by distillation.
Route 3: Grignard Reaction with Acyl Chloride
This approach involves the direct reaction of the pre-formed 3,4-difluorobenzoyl chloride with a Grignard reagent.
Experimental Protocol: Synthesis of 3',4'-Difluoroacetophenone via Grignard Reaction
-
Reaction Setup: 3,4-difluorobenzoyl chloride is dissolved in an anhydrous ether solvent in a reactor.
-
Grignard Addition: Methylmagnesium bromide is added slowly to the cooled solution of the acid chloride. Precise temperature control is crucial to minimize over-addition.
-
Quenching and Work-up: The reaction is quenched with a cooled aqueous ammonium chloride solution.
-
Purification: The organic layer is separated, washed, dried, and the product is isolated and purified, typically by distillation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for each synthetic route for the production of 100 kg of 3',4'-difluoroacetophenone. Prices are estimates for bulk quantities and may vary.
Table 1: Reagent and Raw Material Costs
| Reagent/Material | Route 1 (Weinreb) | Route 2 (Friedel-Crafts) | Route 3 (Grignard) |
| 3,4-Difluorobenzoic Acid | ~$3,000/100 kg | - | - |
| N,O-Dimethylhydroxylamine HCl | ~$4,500/100 kg | - | - |
| 3,4-Difluorobenzoyl Chloride | - | - | ~$2,500/100 kg |
| 1,3-Difluorobenzene | - | ~$1,000/100 kg | - |
| Acetyl Chloride | - | ~$500/100 kg | - |
| Methylmagnesium Bromide (3M) | ~$1,500/100 L | - | ~$1,500/100 L |
| Aluminum Chloride (anhydrous) | - | ~$400/100 kg | - |
| Estimated Total Raw Material Cost | ~$9,000 | ~$1,900 | ~$4,000 |
Table 2: Process and Performance Metrics
| Metric | Route 1 (Weinreb) | Route 2 (Friedel-Crafts) | Route 3 (Grignard) |
| Overall Yield | ~80-90% | ~75-85% | ~60-75% |
| Product Purity (after purification) | >99% | >98% | ~97% |
| Reaction Steps | 2 | 1 | 1 |
| Reaction Time (total) | 12-24 hours | 4-8 hours | 3-6 hours |
| Key Byproducts | N,O-dimethylhydroxylamine | Isomeric acetophenones, polyacylated products | Tertiary alcohol |
| Process Mass Intensity (PMI) | High | Moderate | Moderate |
Table 3: Safety and Environmental Considerations
| Factor | Route 1 (Weinreb) | Route 2 (Friedel-Crafts) | Route 3 (Grignard) |
| Key Hazards | Use of organometallics, pyrophoric reagents. | Corrosive and water-sensitive AlCl₃, generation of HCl gas. | Highly reactive and pyrophoric Grignard reagent. |
| Waste Generation | Salt byproducts from amidation, solvent waste. | Large quantities of acidic aluminum-containing aqueous waste. | Magnesium salts, solvent waste. |
| Environmental Impact | Moderate | High | Moderate |
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.
Caption: Workflow for the Weinreb Amide Synthesis of 3',4'-Difluoroacetophenone.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Caption: Workflow for the Grignard Reaction with Acyl Chloride.
Conclusion and Recommendation
The choice of synthetic route for the large-scale production of 3',4'-difluoroacetophenone is a trade-off between raw material costs, process complexity, yield, and environmental impact.
-
The Weinreb Amide (Route 1) , while having the highest raw material cost and being a two-step process, offers the significant advantages of high yield and exceptional purity. The avoidance of over-addition leads to a cleaner reaction profile, which can simplify purification and reduce downstream costs. This makes it an attractive option when final product purity is of paramount importance, as is often the case in the pharmaceutical industry.
-
Friedel-Crafts Acylation (Route 2) is the most economical in terms of raw materials and is a direct one-step process. However, it is hampered by the need for a stoichiometric amount of aluminum chloride, which results in a large volume of hazardous waste and can complicate the work-up. The potential for isomeric impurities may also necessitate more rigorous purification.
-
The Grignard Reaction with Acyl Chloride (Route 3) presents a compromise in terms of cost. While it is a direct route, the propensity for over-addition to form the tertiary alcohol byproduct can significantly lower the yield and increase the complexity of purification.
For large-scale synthesis where high purity and yield are critical drivers for overall economic viability, the Weinreb amide approach is a strong contender, despite its higher initial raw material costs. The cleaner reaction profile can lead to significant savings in purification and waste disposal, potentially offsetting the higher upfront investment. For applications where a slightly lower purity is acceptable and cost is the primary driver, Friedel-Crafts acylation may be considered, provided that the necessary infrastructure for handling the large waste stream is in place. The direct Grignard reaction with the acyl chloride is the least favorable of the three due to the inherent challenge of controlling over-addition at a large scale.
A Comparative Guide to the Reactivity of Organometallic Reagents with Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the construction of a vast array of pharmaceuticals and biologically active molecules. The Weinreb-Nahm amide offers a robust and versatile platform for ketone synthesis, effectively circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents. This guide provides an objective comparison of the reactivity of common organometallic reagents with Weinreb amides, supported by experimental data, to facilitate informed decisions in synthetic planning.
The unique value of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3] This intermediate remains intact at low temperatures, preventing the addition of a second equivalent of the nucleophile.[1] Subsequent acidic workup collapses the intermediate to afford the desired ketone in high yield.[4]
At a Glance: Key Differences in Reactivity
| Feature | Organolithium Reagents | Grignard Reagents | Organocuprates (Gilman Reagents) | Organozinc Reagents |
| Reactivity | Very High | High | Moderate | Moderate |
| Basicity | Very High | High | Low | Low |
| Chemoselectivity | Lower | Moderate | High | High |
| Functional Group Tolerance | Limited | Moderate | Good | Excellent |
| Typical Yields | Generally High (>80%) | Generally High (>80%) | Good to Excellent | Good to Excellent |
| Side Reactions | Potential for deprotonation of acidic protons | Generally clean | Minimal | Minimal |
Quantitative Data Comparison
The following tables summarize representative yields for the synthesis of ketones from Weinreb amides using various organometallic reagents. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies. However, the selected data provides a useful snapshot of the expected performance of each reagent class.
Table 1: Reaction of Organolithium Reagents with Weinreb Amides
| Weinreb Amide | Organolithium Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | n-Butyllithium | Butyrophenone | 95 | [5] |
| N-methoxy-N-methyl-(E)-2-methyl-2-butenamide | Vinyllithium | (E)-4-methyl-4-hexen-3-one | 88 | [5] |
| N-methoxy-N-methyl-4-biphenylcarboxamide | Phenyllithium | 4-Benzoylbiphenyl | 92 | [5] |
Table 2: Reaction of Grignard Reagents with Weinreb Amides
| Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 96 | [6] |
| N-methoxy-N-methyl-3-methoxybenzamide | 4-Fluorophenylmagnesium bromide | (4-Fluorophenyl)(3-methoxyphenyl)methanone | 91 | [6] |
| N-methoxy-N-methylfuran-2-carboxamide | 2-Thienylmagnesium bromide | (Furan-2-yl)(thiophen-2-yl)methanone | 85 | [6] |
Table 3: Reaction of Organocuprates with Weinreb Amides
| Weinreb Amide | Organocuprate Reagent | Product | Yield (%) |
| N-methoxy-N-methylcinnamamide | Lithium dimethylcuprate | 4-Phenyl-3-buten-2-one | 85 |
| N-methoxy-N-methylcyclohexanecarboxamide | Lithium diphenylcuprate | Cyclohexyl(phenyl)methanone | 89 |
| N-methoxy-N-methyl-2-naphthamide | Lithium di-n-butylcuprate | 1-(Naphthalen-2-yl)pentan-1-one | 92 |
Table 4: Reaction of Organozinc Reagents with Weinreb Amides
| Weinreb Amide | Organozinc Reagent | Product | Yield (%) |
| N-methoxy-N-methyl-4-cyanobenzamide | Diethylzinc | 1-(4-Cyanophenyl)propan-1-one | 88 |
| N-methoxy-N-methyl-3-bromobenzamide | Diphenylzinc | (3-Bromophenyl)(phenyl)methanone | 90 |
| N-methoxy-N-methylacetamide | Dibenzylzinc | 1-Phenyl-2-butanone | 82 |
Reaction Mechanism and Experimental Workflow
The general mechanism for the reaction of an organometallic reagent with a Weinreb amide proceeds through a stable chelated intermediate, as depicted below.
Caption: General reaction mechanism of organometallic reagents with Weinreb amides.
A typical experimental workflow for the synthesis of ketones using Weinreb amides is outlined below.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Modern Methods for Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ketones are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The development of efficient and versatile methods for their synthesis is a continuous pursuit in chemical research. This guide provides an objective comparison of modern methodologies for ketone synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their synthetic challenges.
Comparison of Modern Ketone Synthesis Methods
The following table summarizes the key features and quantitative data for several prominent modern methods for ketone synthesis, allowing for a direct comparison of their performance.
| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages |
| Photoredox Catalysis | Carboxylic Acids, Alkenes | Ir or Ru photocatalyst, Ni co-catalyst, PPh₃ | 24 - 48 h | Room Temperature | 60 - 90% | Mild conditions, high functional group tolerance, uses readily available starting materials.[1][2][3] |
| C-H Functionalization | Aldehydes, Boronic Acids | Nitrosobenzene (metal-free) | 2 - 18 h | Room Temperature to 110 | 60 - 90% | Transition-metal-free, operationally simple, scalable.[4][5][6][7] |
| Oxidation of Secondary Alcohols | Secondary Alcohols | Dess-Martin Periodinane (DMP) | 0.5 - 4 h | Room Temperature | >90% | Mild, high yielding, chemoselective, avoids toxic chromium reagents.[8][9][10][11] |
| Friedel-Crafts Acylation | Arenes, Acyl Chlorides/Anhydrides | Lewis Acid (e.g., AlCl₃) | 1 - 4 h | 0 to reflux | 70 - 95% | Reliable for aryl ketones, avoids polyalkylation.[12][13][14][15][16] |
| Hydration of Alkynes | Alkynes, Water | Gold(I) or Ruthenium(II) catalyst | 1 - 24 h | Room Temperature to 80 | 80 - 99% | High yielding, atom economical, mild conditions with specific catalysts.[17][18][19][20][21] |
| From Esters via Weinreb Amides | Esters (via Weinreb Amides) | Grignard or Organolithium reagents | 1 - 4 h | 0 to Room Temperature | 75 - 95% | Prevents over-addition of organometallic reagents, high yielding.[22][23] |
| From Carboxylic Acids with Organolithiums | Carboxylic Acids, Organolithium Reagents | Organolithium Reagent (2 equiv.) | 1 - 3 h | -78 to Room Temperature | 70 - 90% | Direct conversion of carboxylic acids to ketones.[22][24][25] |
Key Experimental Protocols
This section provides detailed experimental methodologies for representative examples of the key synthetic methods discussed.
Photoredox-Catalyzed Synthesis of Ketones from Carboxylic Acids and Alkenes
This protocol describes a general procedure for the deoxygenative coupling of aromatic carboxylic acids with alkenes using a visible-light photoredox catalyst.[1]
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aromatic carboxylic acid (0.15 mmol, 1.5 equiv.), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.2 mg, 1 mol%), K₂HPO₄ (26.1 mg, 1.5 equiv.), and Ph₃P (31.5 mg, 0.12 mmol, 1.2 equiv.).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add a solution of the alkene (0.1 mmol, 1.0 equiv.) in DCM (2.0 mL) via syringe under an argon atmosphere.
-
Seal the tube and place it approximately 5 cm from a 5 W blue LED lamp.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired ketone.
Transition-Metal-Free C-H Functionalization of Aldehydes with Boronic Acids
This method details the synthesis of ketones from aldehydes and boronic acids using nitrosobenzene as a reagent.[4][7]
Procedure:
-
To a vial containing a magnetic stir bar, add the aldehyde (0.20 mmol, 1.0 equiv.), the boronic acid (0.30 mmol, 1.5 equiv.), and nitrosobenzene (0.22 mmol, 1.1 equiv.).
-
Add toluene (2.0 mL) as the solvent.
-
Stir the reaction mixture at room temperature for 18 hours. For less reactive substrates, the reaction can be heated to 110 °C for 2 hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure ketone.
Oxidation of a Secondary Alcohol using Dess-Martin Periodinane (DMP)
This protocol outlines the mild and efficient oxidation of a secondary alcohol to a ketone.[8][9][10]
Procedure:
-
To a solution of the secondary alcohol (1.0 equiv.) in dichloromethane (CH₂Cl₂) (10 volumes), add Dess-Martin periodinane (1.2 equiv.) at room temperature.
-
Stir the reaction mixture for 2 to 4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography if necessary.
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described ketone synthesis methods.
References
- 1. A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ketones by C-H Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. docta.ucm.es [docta.ucm.es]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
- 17. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 24. researchgate.net [researchgate.net]
- 25. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Assessing Synthesized Ketone Purity: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. Ketones, a fundamental class of organic compounds, are common intermediates and final products in pharmaceutical and chemical synthesis. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the assessment of synthesized ketone purity. We present a summary of performance data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.
Introduction to HPLC and GC-MS for Ketone Analysis
Both HPLC and GC-MS are chromatographic techniques that separate components of a mixture, allowing for their individual identification and quantification.[1] However, they operate on different principles, offering distinct advantages and limitations for the analysis of ketones.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For ketones, which often possess a chromophore, UV detection is a common and robust quantification method.[1] To enhance sensitivity and selectivity, especially for trace impurities, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[2] HPLC is a versatile technique suitable for a wide range of ketones, including those that are non-volatile or thermally labile.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification.[1] For ketones, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic behavior and detection limits.[3]
Performance Comparison: HPLC vs. GC-MS for Ketone Purity
The choice between HPLC and GC-MS often depends on the specific ketone, the nature of the expected impurities, and the analytical requirements such as sensitivity, selectivity, and throughput. The following table summarizes key performance parameters for each technique based on published data for ketone analysis.
| Parameter | HPLC | GC-MS | Key Considerations |
| Applicability | Wide range of ketones, including non-volatile and thermally labile compounds. | Volatile and thermally stable ketones. | HPLC is more versatile for a broader range of ketone structures. |
| Selectivity | Good, can be enhanced with selective detectors (e.g., Diode Array Detector) and derivatization. | Excellent, mass spectrometer provides high specificity for identification. | GC-MS offers superior selectivity, which is crucial for definitive impurity identification. |
| Sensitivity (LOD/LOQ) | Generally in the low ng/mL to µg/mL range. Can be improved with derivatization. | Typically in the pg/mL to low ng/mL range. | GC-MS is generally more sensitive, making it ideal for trace impurity analysis. |
| Linearity | Excellent, with correlation coefficients (r²) typically >0.999 over a wide concentration range. | Excellent, with correlation coefficients (r²) typically >0.999. | Both techniques offer excellent linearity for quantification. |
| Accuracy | High, with recovery values typically between 98-102%. | High, with recovery values typically between 98-107%.[4][5] | Both methods provide high accuracy when properly validated. |
| Precision | High, with Relative Standard Deviation (RSD) typically <2% for intra-day and <5% for inter-day precision. | High, with Relative Standard Deviation (RSD) typically <10%.[4][5] | Both techniques demonstrate good precision. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often 5-20 minutes per sample. | GC-MS can offer higher throughput for volatile ketones. |
| Sample Preparation | May involve dissolution and filtration. Derivatization with DNPH can be used to enhance sensitivity. | Often requires derivatization (e.g., with PFBHA) to improve volatility and thermal stability. | Sample preparation can be more involved for GC-MS if derivatization is necessary. |
| Cost | Lower initial instrument cost and operational expenses compared to GC-MS. | Higher initial instrument cost and maintenance requirements. | HPLC is generally a more cost-effective option for routine purity assessments. |
Experimental Protocols
Detailed methodologies for the analysis of synthesized ketones by HPLC and GC-MS are provided below. These protocols are intended as a general guide and may require optimization for specific ketones and instrumentation.
HPLC Method for Ketone Purity Assessment
This protocol outlines a general reversed-phase HPLC method with UV detection for the purity determination of a synthesized ketone.
1. Materials and Reagents:
-
Synthesized ketone sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of the ketone (if available)
-
HPLC vials and filters
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the ketone reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized ketone sample and dissolve it in a 100 mL volumetric flask with acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is 50:50 (v/v) acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) of the ketone, determined by a UV scan.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
The purity of the synthesized ketone is determined by calculating the peak area percentage of the main ketone peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Ketone Peak / Total Area of All Peaks) x 100
-
GC-MS Method for Ketone Purity Assessment
This protocol describes a general GC-MS method for the analysis of volatile impurities in a synthesized ketone.
1. Materials and Reagents:
-
Synthesized ketone sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (optional, for quantitative analysis)
-
GC vials and caps
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for general purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
3. Sample Preparation:
-
Prepare a solution of the synthesized ketone in a suitable solvent at a concentration of approximately 1 mg/mL. If an internal standard is used, add it to the sample solution at a known concentration.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
5. Data Analysis:
-
Identify the main ketone peak and any impurity peaks by their retention times and mass spectra. The NIST library can be used to aid in the identification of unknown impurities.
-
The purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. For more accurate quantification, a calibration curve with a reference standard should be used.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for assessing ketone purity using HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Difluoro-N-methoxy-N-methylbenzamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a compound often utilized in complex organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3]
Required Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. A dust respirator may be necessary if generating dust.[1] |
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill Cleanup:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup (Dry Spill): If the substance is solid, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.[1]
-
Cleanup (Wet Spill): If the substance is in solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal of Unused or Waste this compound
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to treat this compound as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: This compound is classified as a non-radioactive chemical waste.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.
-
Indicate the approximate quantity of the waste.
-
Note the date when the container was first used for waste accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment for all liquid waste to prevent spills.
-
-
Arranging for Disposal:
Disposal of Empty Containers
Even "empty" containers may retain chemical residues and must be handled properly.
| Container Condition | Disposal Procedure |
| Not Thoroughly Rinsed | If the container holds any solid residue or more than a trivial amount of liquid, it must be disposed of as hazardous waste. |
| Thoroughly Rinsed | 1. Rinse the container thoroughly with a suitable solvent (e.g., acetone, ethanol).2. The first rinseate must be collected and disposed of as hazardous waste.[5]3. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]4. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. |
Visual Guides
To further clarify the disposal workflow, the following diagrams illustrate the key decision-making processes.
Caption: General Disposal Workflow for Chemical Waste.
Caption: Decision-Making Process for Spill Response.
References
Personal protective equipment for handling 3,4-Difluoro-N-methoxy-N-methylbenzamide
This guide provides immediate and essential safety protocols for handling 3,4-Difluoro-N-methoxy-N-methylbenzamide, tailored for researchers, scientists, and professionals in drug development. The information is structured to ensure safe laboratory operations and proper disposal, reinforcing our commitment to being a trusted partner in laboratory safety.
Disclaimer: This guide is based on information for the closely related compound 4-Fluoro-N-methoxy-N-methylbenzamide and general chemical safety principles. A specific Safety Data Sheet (SDS) for this compound was not available. It is crucial to consult the specific SDS provided by the supplier upon receipt of the chemical.
Hazard Identification and Classification
Based on data for the analogous compound 4-Fluoro-N-methoxy-N-methylbenzamide, the primary hazards are as follows:
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Ensure gloves are tested to ASTM standard D6978. | To prevent skin contact and subsequent irritation.[1][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a splash potential. | To protect against serious eye irritation from dust or splashes.[1][3][5] |
| Skin and Body Protection | A lab coat or an impervious gown, with long sleeves and closed cuffs. Wear suitable protective clothing to cover all exposed skin. | To prevent skin irritation from accidental contact.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100). | To prevent respiratory tract irritation from inhalation of dust or fumes.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the necessary steps from preparation to waste disposal.
Experimental Protocols
First-Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]
Spill and Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment as outlined above.[1][3]
-
Environmental Precautions: Prevent the chemical from entering drains or watercourses.
-
Containment and Cleaning: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[1] Wash the spill area thoroughly with soap and water.
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area.[1][6]
-
Disposal: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
